4-Carboxybutyl(triphenyl)phosphonium;bromide
Description
Properties
CAS No. |
17814-85-6 |
|---|---|
Molecular Formula |
C23H24BrO2P |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
5-triphenylphosphaniumylpentanoate;hydrobromide |
InChI |
InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H |
InChI Key |
MLOSJPZSZWUDSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Other CAS No. |
17814-85-6 |
Pictograms |
Irritant |
Synonyms |
(4-Carboxybutyl)triphenyl-phosphonium Bromide; 5-(Triphenylphosphonio)pentanoic Acid Bromide; Carboxybutyltriphenylphosphonium Bromide; NSC 147756; Triphenyl(4-carboxybutyl)phosphonium Bromide; |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (4-Carboxybutyl)triphenylphosphonium Bromide
(4-Carboxybutyl)triphenylphosphonium bromide , a versatile phosphonium salt, serves as a critical reagent in a multitude of organic synthesis and biomedical applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Properties and Specifications
(4-Carboxybutyl)triphenylphosphonium bromide is a white to off-white crystalline powder.[1][2] It is a quaternary phosphonium salt that is soluble in water, ethanol, and methanol, but insoluble in non-polar solvents like toluene and hexane.[1][3][4] The compound is sensitive to air, moisture, and light, necessitating storage in a cool, dry, and dark environment.[5]
Chemical and Physical Data
| Property | Value | References |
| CAS Number | 17814-85-6 | [6][7] |
| Molecular Formula | C23H24BrO2P | [3][6] |
| Molecular Weight | 443.31 g/mol | [3][6] |
| Melting Point | 204-207 °C (lit.) | [1][3] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Solubility | Soluble in water, ethanol, methanol; Insoluble in toluene, hexane | [1][3][4] |
| Purity | ≥ 98% or ≥ 99% (HPLC) | [2] |
| EC Number | 241-782-5 | [8] |
| Beilstein Registry Number | 3586477 |
Spectroscopic Data
| Spectrum Type | Solvent | Key Chemical Shifts (ppm) or Mass (m/z) | References |
| ¹H NMR | CDCl₃ | 7.81, 7.79, 7.72 (aromatic), 3.645 (CH₂-P), 2.640 (CH₂-COO), 1.944, 1.73 (alkyl CH₂) | [9] |
| ¹H NMR | DMSO-d₆ | 12.1 (COOH), 7.91, 7.83, 7.79 (aromatic), 3.668 (CH₂-P), 2.302 (CH₂-COO), 1.713, 1.576 (alkyl CH₂) | [9] |
| Mass Spectrum (MS) | - | Mass of molecular ion: 442 | [10] |
Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide
The primary synthesis route for (4-carboxybutyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with a five-carbon bromo-carboxylic acid.
Synthesis Workflow
Experimental Protocol
A general and widely cited method for the synthesis is as follows:
-
Reaction Setup : In a round-bottom flask, dissolve 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent) in toluene (e.g., 300 mL).[1][6]
-
Reflux : The reaction mixture is refluxed under an inert argon atmosphere for 48 hours.[1][6]
-
Workup : After the reaction is complete, the mixture is allowed to cool to room temperature. The solvent is then removed under reduced pressure (concentrated in vacuum).[1][6]
-
Purification : The resulting residue is crystallized from a suitable solvent to yield the final product, (4-carboxybutyl)triphenylphosphonium bromide.[1][6]
An alternative patented method involves the oxidation of 5-bromo-1-pentanol using TEMPO and a phase transfer catalyst to produce 5-bromovaleric acid, which is then reacted with triphenylphosphine.[11]
Key Applications in Research and Development
(4-Carboxybutyl)triphenylphosphonium bromide is a valuable tool in several scientific domains due to its unique chemical properties.
Wittig Reaction for Alkene Synthesis
As a phosphonium salt, it is a precursor for the formation of a phosphonium ylide, a key component in the Wittig reaction for synthesizing alkenes from aldehydes and ketones.[12][13] The Wittig reaction is fundamental for carbon-carbon bond formation.[2][14]
Wittig Reaction Workflow
Experimental Protocol for a Generic Wittig Reaction
The following is a generalized protocol for a Wittig reaction, which would be adapted for specific substrates.
-
Ylide Formation : The (4-carboxybutyl)triphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) in an appropriate solvent to deprotonate the alpha-carbon and form the corresponding phosphonium ylide.[12][13]
-
Reaction with Carbonyl : The aldehyde or ketone is then added to the ylide solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Reaction Quenching and Workup : Once the reaction is complete, it is quenched (e.g., with water or a saturated ammonium chloride solution). The organic products are extracted into an organic solvent.
-
Purification : The crude product is purified, typically by column chromatography, to isolate the desired alkene. The main byproduct is triphenylphosphine oxide.
Mitochondrial Targeting in Drug Delivery
The triphenylphosphonium cation is lipophilic and can readily cross biological membranes, leading to its accumulation within mitochondria, driven by the large mitochondrial membrane potential. This property is exploited in drug delivery to target therapeutic agents specifically to the mitochondria of cells, particularly in cancer therapy.[2][5] It is used as a platform for delivering pro-apoptotic peptides into the mitochondria of tumor cells.[1][15]
Mitochondrial Targeting Logic
References
- 1. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. nbinno.com [nbinno.com]
- 6. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. (4-Carboxybutyl)triphenylphosphonium bromide | C23H24BrO2P | CID 161236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4-Carboxybutyl)triphenylphosphonium bromide(17814-85-6) 1H NMR spectrum [chemicalbook.com]
- 10. (4-Carboxybutyl)triphenylphosphonium bromide(17814-85-6) MS [m.chemicalbook.com]
- 11. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]
- 12. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. nbinno.com [nbinno.com]
- 15. indiamart.com [indiamart.com]
4-Carboxybutyl(triphenyl)phosphonium bromide chemical properties
An In-depth Technical Guide to 4-Carboxybutyl(triphenyl)phosphonium bromide
Introduction
4-Carboxybutyl(triphenyl)phosphonium bromide is a versatile quaternary phosphonium salt with significant applications across organic synthesis and the biomedical sciences.[1][2] Structurally, it features a lipophilic triphenylphosphonium cation, which is covalently linked to a five-carbon chain terminating in a carboxylic acid. This unique structure makes it a valuable reagent in Wittig reactions for the formation of carbon-carbon double bonds and as a powerful tool for targeting mitochondria in living cells.[1][3][4]
For drug development professionals, the triphenylphosphonium (TPP⁺) moiety is of particular interest. It leverages the large mitochondrial membrane potential to accumulate selectively within the mitochondria of cancer cells, which often exhibit a more negative potential compared to normal cells.[5][6][7][8] This targeted delivery mechanism enhances the efficacy of conjugated therapeutic agents while potentially minimizing systemic side effects.[1][2][5] This guide provides a comprehensive overview of its chemical properties, experimental applications, and the underlying principles of its use.
Core Chemical and Physical Properties
The fundamental properties of 4-Carboxybutyl(triphenyl)phosphonium bromide are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Citations |
| CAS Number | 17814-85-6 | [1][9][10] |
| Molecular Formula | C₂₃H₂₄BrO₂P | [9][10][11] |
| Molecular Weight | 443.31 g/mol | [1][9][12] |
| Appearance | White to off-white crystalline powder | [1][3][13] |
| Melting Point | 204-207 °C | [1][9][12] |
| Solubility | Soluble in water, methanol, ethanol, and DMSO. Insoluble in non-polar solvents like toluene and hexane. | [3][4][9][13][14] |
| Purity | Typically ≥98% or ≥99% (by HPLC) | [1][13] |
| Storage Conditions | Store at room temperature or below +30°C in airtight containers. The compound is hygroscopic. | [1][9][13] |
Key Applications and Experimental Protocols
Organic Synthesis: The Wittig Reaction
4-Carboxybutyl(triphenyl)phosphonium bromide is a key precursor for generating a phosphorus ylide, the reactive species in the Wittig reaction. This reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[4][15][16]
This protocol outlines the in-situ generation of the ylide from the phosphonium salt, followed by its reaction with an aldehyde.
-
Preparation of the Phosphonium Salt Suspension: In a round-bottom flask under an inert atmosphere (e.g., argon), suspend (4-Carboxybutyl)triphenylphosphonium bromide (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Ylide Formation: Cool the suspension in an ice bath. Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Reaction with Carbonyl: While maintaining the cold temperature, slowly add a solution of the desired aldehyde or ketone (1 equivalent) dissolved in the same anhydrous solvent.
-
Reaction Progression: Allow the mixture to stir at low temperature for 30 minutes and then warm to room temperature. The reaction is typically stirred for several hours to overnight.
-
Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). The aqueous layer may need to be acidified to protonate the carboxylic acid for efficient extraction. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, an alkene, is then purified by column chromatography. The main byproduct, triphenylphosphine oxide, can often be removed during this process.[15]
Caption: General workflow of the Wittig reaction.
Drug Development: Mitochondrial Targeting
The delocalized positive charge on the phosphorus atom of the TPP⁺ cation allows it to act as a lipophilic cation. This property enables it and any attached cargo to cross cellular and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by the large negative membrane potential.[7][8][17]
-
Plasma Membrane Translocation: The cell's plasma membrane maintains a negative potential (approx. -30 to -60 mV) relative to the exterior. This drives an initial 5- to 10-fold accumulation of the TPP⁺-conjugated molecule into the cytoplasm.[8]
-
Mitochondrial Sequestration: The inner mitochondrial membrane has a much larger potential (approx. -150 to -180 mV).[8] This strong electrochemical gradient drives the TPP⁺ conjugate from the cytoplasm into the mitochondrial matrix, where it can reach concentrations hundreds to thousands of times higher than in the cytoplasm.[8][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. (4-Carboxybutyl)triphenylphosphonium bromide | C23H24BrO2P | CID 161236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 12. (4-Carboxybutyl)triphenylphosphonium bromide 98 17814-85-6 [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. chembk.com [chembk.com]
- 15. d.web.umkc.edu [d.web.umkc.edu]
- 16. www1.udel.edu [www1.udel.edu]
- 17. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Carboxybutyl(triphenyl)phosphonium bromide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Carboxybutyl(triphenyl)phosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis and biomedical research. The document details its chemical structure, synthesis methodologies, and key applications, with a focus on its role in the Wittig reaction and as a mitochondrial-targeting agent.
Chemical Structure and Properties
4-Carboxybutyl(triphenyl)phosphonium bromide is a quaternary phosphonium salt.[1] Its structure consists of a triphenylphosphine core bonded to a five-carbon chain that terminates in a carboxylic acid group. The positive charge on the phosphorus atom is balanced by a bromide anion.[1] This amphiphilic nature, combining the lipophilic triphenylphosphonium cation with a hydrophilic carboxylic acid tail, contributes to its utility in various applications.
Key Identifiers:
-
IUPAC Name: 4-carboxybutyl(triphenyl)phosphanium bromide[2]
-
CAS Number: 17814-85-6[2]
-
Molecular Formula: C23H24BrO2P[2]
-
Molecular Weight: 443.31 g/mol [2]
-
Solubility: Soluble in polar solvents like ethanol and methanol, and also soluble in water. It is insoluble in nonpolar solvents such as toluene and hexane.[3]
Synthesis of 4-Carboxybutyl(triphenyl)phosphonium bromide
The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction between triphenylphosphine and a 5-carbon chain bearing a terminal bromine atom and a carboxylic acid group. Two common starting materials are used, leading to slightly different synthesis routes.
Synthesis Route 1: From 5-Bromovaleric acid
This is the most direct and commonly cited method. It involves a one-step reaction where 5-Bromovaleric acid is reacted with triphenylphosphine.
dot
References
Phosphonium Salts in Organic Chemistry: A Comprehensive Technical Guide to Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphonium salts are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a net positive charge. This structure, typically represented as [PR₄]⁺X⁻, where R is an organic group and X⁻ is a counter-anion, makes them pivotal reagents and intermediates in a multitude of organic transformations. Their utility stems from the unique electronic properties of the phosphorus atom and the ability to tune their steric and electronic nature by varying the substituents. This guide provides an in-depth exploration of the core mechanisms of action of phosphonium salts in key organic reactions, presents quantitative data, details experimental protocols, and outlines their growing importance in medicinal chemistry and drug development.
Core Mechanisms and Applications
The Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[1] The process hinges on the formation of a phosphonium ylide (or Wittig reagent), which is generated from a phosphonium salt.[1]
Mechanism of Action
The overall process involves two main stages: the formation of the phosphonium ylide and the reaction of the ylide with a carbonyl compound.
-
Phosphonium Salt and Ylide Formation: A phosphonium salt is first prepared via the Sₙ2 reaction of a phosphine, most commonly triphenylphosphine (PPh₃), with an alkyl halide.[2][3] The resulting salt has acidic protons on the carbon adjacent to the phosphorus, which can be abstracted by a strong base (e.g., n-butyllithium, sodium hydride) to form the nucleophilic phosphonium ylide.[2][4]
-
Reaction with Carbonyl: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The exact mechanism of the subsequent steps has been a subject of study, with strong evidence pointing to a [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then decomposes in a reverse [2+2] cycloaddition to yield the desired alkene and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The formation of the very stable phosphorus-oxygen double bond in the byproduct is a major thermodynamic driving force for the reaction.[1]
Logical Workflow: Factors Influencing Wittig Stereoselectivity The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide.
-
Non-stabilized Ylides: Ylides with alkyl or other electron-donating groups are highly reactive and typically lead to (Z)-alkenes under lithium-salt-free conditions.[5]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. They generally react to form (E)-alkenes.[5]
Caption: Factors determining the stereochemical outcome of the Wittig reaction.
Quantitative Data: Wittig Reaction Stereoselectivity
The following table summarizes the effect of ylide structure and reaction conditions on the stereoselectivity of the Wittig reaction.
| Phosphonium Salt Precursor | Carbonyl Compound | Base | Solvent | E:Z Ratio | Yield (%) | Reference |
| [(4-trifluoroboratophenyl)methyl]triphenylphosphonium Cl | Benzaldehyde | K₂CO₃ | DMF | 4.6:1 | 91 | [7] |
| [(4-trifluoroboratophenyl)methyl]triphenylphosphonium Cl | 2-Thiophenecarboxaldehyde | K₂CO₃ | DMF | 2.8:1 | 87 | [7] |
| [(4-trifluoroboratophenyl)methyl]triphenylphosphonium Cl | Cyclohexanecarboxaldehyde | K₂CO₃ | DMF | 4.0:1 | 85 | [7] |
| [(2-trifluoroboratophenyl)methyl]triphenylphosphonium Cl | Benzaldehyde | K₂CO₃ | DMF | 1:1.7 | 94 | [7] |
Experimental Protocol: Synthesis of trans-9-(2-Phenylethenyl)anthracene [8]
-
Reagents Setup: In a 25-mL Erlenmeyer flask, combine 9-anthraldehyde (0.50 g, 2.42 mmol) and benzyltriphenylphosphonium chloride (0.87 g, 2.23 mmol).
-
Dissolution: Add 6 mL of N,N-Dimethylformamide (DMF) and a magnetic stir bar. Stir the mixture vigorously for at least 5 minutes to dissolve the solids.
-
Base Addition: While stirring rapidly, carefully add 0.200 mL (approx. 10 drops) of a 50% (w/w) aqueous sodium hydroxide solution. The reaction color will change from yellowish to reddish-orange.
-
Reaction: Continue to stir vigorously at room temperature for 30 minutes.
-
Precipitation: Add 4 mL of a 1:1 mixture of 1-propanol/distilled water to precipitate the product.
-
Isolation and Purification: Collect the crude yellow solid by vacuum filtration. Recrystallize the product from a minimal amount of 1-propanol (approx. 4 mL) to yield the pure product.
The Appel Reaction: Conversion of Alcohols to Alkyl Halides
The Appel reaction provides a mild and effective method for converting primary and secondary alcohols into the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CCl₄, CBr₄).[9][10]
Mechanism of Action
-
Phosphonium Salt Formation: The reaction initiates with the activation of triphenylphosphine by the tetrahalomethane, forming a phosphonium salt intermediate, specifically a triphenylhalophosphonium cation and a trihalomethanide anion.[11][12]
-
Alkoxide Formation: The alcohol is deprotonated by the trihalomethanide anion, yielding an alkoxide and a haloform (e.g., chloroform).[9][11]
-
Oxyphosphonium Intermediate: The nucleophilic alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a halide ion and forming a key alkoxyphosphonium intermediate.[13]
-
Nucleophilic Substitution: The halide ion, now the nucleophile, attacks the carbon atom that was attached to the oxygen in an Sₙ2 manner.[14] This results in the formation of the alkyl halide with inversion of configuration (for chiral centers) and triphenylphosphine oxide.[11][14] For tertiary alcohols, the reaction may proceed via an Sₙ1 mechanism.[9]
Caption: Mechanism of the Appel reaction.
Experimental Protocol: Synthesis of an Alkyl Bromide from a Primary Alcohol [15]
-
Preparation: Dissolve the primary alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath under a nitrogen or argon atmosphere.
-
Reagent Addition: Slowly add a solution of carbon tetrabromide (CBr₄) (1.2 eq) in DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the pure alkyl bromide.
Phase-Transfer Catalysis (PTC)
Phosphonium salts, particularly quaternary phosphonium salts with long alkyl chains, are highly effective phase-transfer catalysts. They facilitate reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[16][17]
Mechanism of Action
The lipophilic (fat-loving) nature of the bulky organic groups on the phosphonium cation allows the entire salt to be soluble in the organic phase.[17] The positively charged phosphorus center can then pair with an anion (e.g., CN⁻, OH⁻, MnO₄⁻) from the aqueous phase. This process effectively shuttles the anion from the aqueous phase, where the organic substrate is insoluble, into the organic phase where the reaction can occur.[18] After the anion reacts, the phosphonium cation pairs with the new anionic byproduct and can return to the aqueous interface to repeat the cycle.[18]
Caption: Mechanism of phosphonium salt-mediated phase-transfer catalysis.
Quantitative Data: PTC Rate Enhancement
The use of a phosphonium salt catalyst dramatically increases reaction rates and yields for biphasic reactions.
| Reactants | Catalyst | Time | Yield | Reference |
| 1-Chlorooctane + aq. NaCN | None | 2 weeks | ~0% | [18] |
| 1-Chlorooctane + aq. NaCN | 5% Hexadecyltributylphosphonium bromide | 1.8 hrs | 99% | [18] |
Phosphonium Ionic Liquids (PILs)
Phosphonium salts with specific properties, such as low melting points (<100 °C), are classified as ionic liquids (PILs). They are valued as "green" solvents due to their low volatility, high thermal stability, and recyclability.[19][20]
Mechanism of Action
As reaction media, PILs can act as more than just inert solvents. The anionic component of the PIL can actively participate in the catalytic cycle, influencing reaction rates and mechanisms.[21] For example, in palladium-catalyzed carbonylation reactions, phosphonium bromide ionic liquids were found to be superior media, with the bromide anion participating in the formation of an acid bromide intermediate, accelerating the overall reaction.[20][21]
Quantitative Data: Anionic Effects in PIL-Mediated Carbonylation [20]
Reaction: 4-Iodotoluene + 1-Butanol --(Pd(OAc)₂, dppf, CO @ 1 atm)--> Butyl 4-methylbenzoate
| Ionic Liquid Cation | Anion | Yield (%) |
| [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ | Cl⁻ | 71 |
| [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ | Br⁻ | 91 |
| [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ | NTf₂⁻ | 63 |
| [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ | Decanoate⁻ | 40 |
Applications in Medicinal Chemistry and Drug Development
The positive charge and lipophilic character of phosphonium salts make them ideal for targeting the mitochondria of cells.
Mechanism: Mitochondria-Targeted Drug Delivery
Mitochondria possess a highly negative membrane potential. Cationic phosphonium salts, particularly triphenylphosphonium derivatives, are drawn to and accumulate within the mitochondria due to this potential difference.[22] This property is exploited to deliver therapeutic agents specifically to the mitochondria, which is a key organelle in the metabolism of cancer cells.[22][23] Conjugating an anticancer drug to a phosphonium salt can therefore enhance its efficacy and reduce off-target toxicity.[22]
Caption: Mitochondria-targeting using a phosphonium salt conjugate.
Other Applications
-
Antimicrobial Agents: The phylogenetic similarities between mitochondria and bacteria have led to the exploration of phosphonium salts as antimicrobial agents. They can disrupt bacterial cell membranes and metabolic processes.[22][24]
-
PET Imaging: Phosphonium salts are used to deliver imaging agents, such as those based on ¹⁸F, for positron emission tomography (PET) scans.[24]
Conclusion
Phosphonium salts are remarkably versatile compounds whose mechanisms of action are central to a wide array of powerful synthetic transformations. From their role as precursors to ylides in the Wittig reaction and as key intermediates in the Appel reaction, to their function as catalysts in biphasic systems and as advanced solvents, they remain indispensable tools for organic chemists. Furthermore, their unique physicochemical properties have paved the way for innovative applications in drug delivery and medicinal chemistry, underscoring their continued importance for researchers, scientists, and drug development professionals.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
- 10. Appel Reaction [organic-chemistry.org]
- 11. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. archive.nptel.ac.in [archive.nptel.ac.in]
- 18. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Efficient Carbonylation Reactions in Phosphonium Salt Ionic Liquids: Anionic Effects [organic-chemistry.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. books.rsc.org [books.rsc.org]
4-Carboxybutyl(triphenyl)phosphonium bromide CAS number 17814-85-6
An In-Depth Technical Guide to (4-Carboxybutyl)triphenylphosphonium Bromide (CAS: 17814-85-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Carboxybutyl)triphenylphosphonium bromide, a versatile compound widely utilized in organic synthesis and biomedical research. This document details its physicochemical properties, synthesis, and key applications, including its role as a Wittig reagent and a mitochondrial targeting agent.
Physicochemical Properties
(4-Carboxybutyl)triphenylphosphonium bromide is a white to off-white crystalline powder.[1][2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17814-85-6 | [2][4][5] |
| Molecular Formula | C₂₃H₂₄BrO₂P | [2][4][5] |
| Molecular Weight | 443.31 g/mol | [4][5][6][7][8] |
| Appearance | White to off-white powder/crystalline powder | [1][2][3] |
| Melting Point | 204-207 °C | [3][7][9] |
| Solubility | Soluble in water, ethanol, and methanol. Insoluble in toluene and hexane. | [1][3] |
| EINECS Number | 241-782-5 | [2][7][8] |
| Beilstein Registry Number | 3586477 | [2][7] |
Synthesis
A common method for the synthesis of (4-Carboxybutyl)triphenylphosphonium bromide involves the reaction of 5-bromovaleric acid with triphenylphosphine.[3][4]
Experimental Protocol: Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide
This protocol describes the synthesis from 5-bromovaleric acid and triphenylphosphine.
Materials:
-
5-Bromovaleric acid
-
Triphenylphosphine
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous toluene.[3][4]
-
Purge the reaction vessel with an inert gas (argon or nitrogen).[3][4]
-
Heat the mixture to reflux and maintain for 48 hours under the inert atmosphere.[3][4]
-
After 48 hours, allow the mixture to cool to room temperature.[4]
-
Remove the toluene under reduced pressure using a rotary evaporator.[3][4]
-
The resulting residue is then purified by crystallization from a suitable solvent system (e.g., toluene-diethyl ether) to yield (4-Carboxybutyl)triphenylphosphonium bromide as a white solid.[4]
Figure 1: Synthetic workflow for (4-Carboxybutyl)triphenylphosphonium bromide.
Applications in Organic Synthesis: The Wittig Reaction
(4-Carboxybutyl)triphenylphosphonium bromide is a key reagent in the Wittig reaction, a widely used method for synthesizing alkenes from aldehydes or ketones.[8][10] This reaction is particularly valuable in the synthesis of complex molecules, including natural products like prostaglandins.[3][11]
Experimental Protocol: General Wittig Reaction
This protocol provides a general procedure for the Wittig reaction using (4-Carboxybutyl)triphenylphosphonium bromide to form an alkene from an aldehyde or ketone.
Materials:
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))
-
Aldehyde or Ketone
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
-
Syringes for transfer of reagents
-
Magnetic stirrer
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Ylide Formation:
-
Suspend (4-Carboxybutyl)triphenylphosphonium bromide (1 equivalent) in an anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add a strong base (1 equivalent) to the suspension to deprotonate the phosphonium salt and form the corresponding phosphorus ylide. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone (1 equivalent) in the same anhydrous solvent in a separate flask.
-
Slowly add the carbonyl solution to the ylide solution at the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified time (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkene.
-
Figure 2: General workflow of the Wittig reaction.
Application in Biomedical Research: Mitochondrial Targeting
The triphenylphosphonium (TPP) cation is a lipophilic cation that can accumulate in mitochondria due to the large mitochondrial membrane potential. This property makes (4-Carboxybutyl)triphenylphosphonium bromide and its derivatives valuable tools for targeting bioactive molecules to mitochondria.[12]
The carboxyl group of (4-Carboxybutyl)triphenylphosphonium bromide provides a convenient handle for conjugation to various molecules, such as fluorescent probes, antioxidants, and anticancer drugs, thereby enabling their targeted delivery to mitochondria. This approach is instrumental in studying mitochondrial function and in the development of therapies for diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.[1][13]
Mechanism of Mitochondrial Accumulation
The primary driving force for the accumulation of TPP-conjugated molecules within mitochondria is the negative membrane potential across the inner mitochondrial membrane. This potential, which is significantly more negative inside the mitochondrial matrix compared to the cytoplasm, electrophoretically drives the positively charged TPP cation into the matrix.
Figure 3: Mechanism of mitochondrial targeting by TPP-conjugates.
Safety and Handling
(4-Carboxybutyl)triphenylphosphonium bromide is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10][14] It is also harmful if swallowed.[8]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][14]
-
Avoid breathing dust.[10]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][15][16]
References
- 1. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 2. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]
- 3. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 4. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction | Thermo Fisher Scientific - AT [thermofisher.com]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and Optimization of Mitochondria-Targeted Polymeric Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 15. WO2010097672A1 - Process for the preparation of prostaglandin derivatives - Google Patents [patents.google.com]
- 16. KR800001263B1 - Process for the preparation of prostaglandin - Google Patents [patents.google.com]
An In-Depth Technical Guide to Triphenylphosphonium-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of triphenylphosphonium (TPP)-based reagents, focusing on their synthesis, mechanism of action as mitochondria-targeting agents, and applications in drug delivery and diagnostics. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding and practical application of this important class of compounds.
Core Principles of Triphenylphosphonium-Based Reagents
Triphenylphosphine (PPh₃) is a versatile organophosphorus compound that serves as a precursor to a wide range of reagents. The phosphorus atom in PPh₃ possesses a lone pair of electrons, making it a good nucleophile and allowing it to participate in a variety of chemical transformations. The resulting phosphonium salts, characterized by a positively charged phosphorus atom, are the foundation for many of their applications.
One of the most significant applications of TPP derivatives is in the targeted delivery of molecules to mitochondria. The triphenylphosphonium cation is a lipophilic cation that readily crosses cellular and mitochondrial membranes.[1][2] Due to the large negative membrane potential of the inner mitochondrial membrane (approximately -180 mV), these positively charged TPP conjugates accumulate several hundred-fold within the mitochondrial matrix compared to the cytoplasm.[1][2] This targeted accumulation is a key strategy for delivering therapeutic agents directly to the site of action for diseases involving mitochondrial dysfunction.
Synthesis of Triphenylphosphonium-Based Reagents
The synthesis of TPP-based reagents and their conjugates involves several key reactions where triphenylphosphine is a central reactant.
Synthesis of Alkyltriphenylphosphonium Salts
The most fundamental TPP-based reagents are alkyltriphenylphosphonium salts, which are precursors for various other reactions, notably the Wittig reaction.
Experimental Protocol: Synthesis of an Alkyltriphenylphosphonium Salt
-
Materials: Triphenylphosphine (PPh₃), an appropriate alkyl halide (e.g., benzyl bromide), and a solvent such as toluene or acetonitrile.
-
Procedure:
-
Dissolve triphenylphosphine (1.1 equivalents) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the alkyl halide (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated phosphonium salt by filtration.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the pure alkyltriphenylphosphonium salt.
-
Key Synthetic Reactions Involving Triphenylphosphine
Several named reactions utilize triphenylphosphine to achieve important chemical transformations. These are crucial for the synthesis of complex molecules, including TPP-conjugated drugs.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[3] It involves the reaction of a phosphorus ylide (a Wittig reagent), generated from an alkyltriphenylphosphonium salt, with a carbonyl compound.
Experimental Protocol: A General Wittig Reaction
-
Materials: An alkyltriphenylphosphonium salt, a strong base (e.g., n-butyllithium or sodium hydride), an aldehyde or ketone, and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).
-
Procedure:
-
Suspend the alkyltriphenylphosphonium salt in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C or -78 °C, depending on the base and substrate.
-
Slowly add the strong base to generate the brightly colored phosphorus ylide.
-
Stir the ylide solution at the same temperature for 30-60 minutes.
-
Add the aldehyde or ketone dissolved in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
-
Table 1: Representative Yields of the Wittig Reaction [4]
| Aldehyde/Ketone | Ylide | Product | Yield (%) |
| Benzaldehyde | Ph₃P=CHCOOEt | Ethyl cinnamate | 85 |
| 4-Chlorobenzaldehyde | Ph₃P=CH₂ | 4-Chlorostyrene | 72 |
| Cyclohexanone | Ph₃P=CH₂ | Methylenecyclohexane | ~60 |
| 2-Furaldehyde | Ph₃P=CHPh | 2-(2-Styryl)furan | 85 |
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[5] It utilizes triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol: A General Mitsunobu Reaction
-
Materials: An alcohol, a nucleophile (e.g., a carboxylic acid or a phenol), triphenylphosphine, DEAD or DIAD, and an anhydrous solvent (e.g., THF or dichloromethane).
-
Procedure:
-
Dissolve the alcohol (1.0 equivalent), the nucleophile (1.1-1.5 equivalents), and triphenylphosphine (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (1.1-1.5 equivalents) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
-
Table 2: Representative Yields of the Mitsunobu Reaction [6][7][8]
| Alcohol | Nucleophile | Product | Yield (%) |
| (S)-2-Octanol | Benzoic Acid | (R)-2-Octyl benzoate | 80 |
| 1,3-Cyclohexanedione derivative | NsNH₂ | N-substituted sulfonamide | 74 |
| Diastereomeric alcohol | Intramolecular -OH | Bicyclic ether | 92 |
| γ-Lactone derivative | Azide | Azide-containing product | 65 |
The Appel reaction converts an alcohol to the corresponding alkyl halide using triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄).[9][10] The reaction generally proceeds with inversion of stereochemistry.
Experimental Protocol: A General Appel Reaction
-
Materials: An alcohol, triphenylphosphine, a tetrahalomethane (e.g., carbon tetrachloride or carbon tetrabromide), and an inert solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
Dissolve the alcohol (1.0 equivalent) and triphenylphosphine (1.1-1.5 equivalents) in the solvent in a round-bottom flask.
-
Add the tetrahalomethane (1.1-1.5 equivalents) to the solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, the triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alkyl halide by distillation or column chromatography.
-
Table 3: Representative Yields of the Appel Reaction [11][12][13]
| Alcohol | Halogenating Agent | Product | Yield (%) |
| 1-Octanol | CBr₄/PPh₃ | 1-Bromooctane | 80-90 |
| (R)-2-Octanol | CCl₄/PPh₃ | (S)-2-Chlorooctane | ~85 |
| Benzyl alcohol | CBr₄/PPh₃ | Benzyl bromide | 90 |
| Geraniol | CCl₄/PPh₃ | Geranyl chloride | 81 |
The Staudinger reaction (or Staudinger reduction) provides a mild method for the reduction of azides to primary amines using triphenylphosphine.[2][14] The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.
Experimental Protocol: A General Staudinger Reaction
-
Materials: An organic azide, triphenylphosphine, a solvent (e.g., THF or diethyl ether), and water.
-
Procedure:
-
Dissolve the organic azide (1.0 equivalent) in the solvent in a round-bottom flask.
-
Add triphenylphosphine (1.0-1.1 equivalents) to the solution at room temperature. Nitrogen gas evolution is typically observed.
-
Stir the mixture for several hours until the azide is consumed (monitored by IR spectroscopy or TLC).
-
Add water to the reaction mixture to hydrolyze the iminophosphorane intermediate.
-
Stir for an additional few hours or until the hydrolysis is complete.
-
Extract the amine product with an appropriate solvent.
-
Purify the amine by standard methods, which may include an acidic wash to extract the amine, followed by basification and re-extraction.
-
Table 4: Representative Yields of the Staudinger Reaction [15][16]
| Azide | Product | Yield (%) |
| Benzyl azide | Benzylamine | 85-95 |
| Phenyl azide | Aniline | Good to excellent |
| 1-Azidooctane | 1-Octylamine | High |
| Various aryl azides | Corresponding anilines | Good to excellent |
Mitochondria-Targeting Applications
The ability of the TPP cation to accumulate in mitochondria has been extensively exploited for the targeted delivery of a wide range of molecules, including antioxidants, anticancer drugs, and imaging agents.
Mechanism of Mitochondrial Targeting
The accumulation of TPP-based reagents in mitochondria is a direct consequence of the electrochemical potential across the inner mitochondrial membrane.
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Appel Reaction [organic-chemistry.org]
- 12. digscholarship.unco.edu [digscholarship.unco.edu]
- 13. orgosolver.com [orgosolver.com]
- 14. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
The Wittig Reaction: A Cornerstone of Alkene Synthesis
An In-depth Technical Guide on the Discovery, History, and Application of Wittig Reagents
For researchers, scientists, and professionals in drug development, the Wittig reaction represents a pivotal tool in the synthetic organic chemist's arsenal. Its discovery revolutionized the construction of carbon-carbon double bonds, offering a reliable and stereocontrolled method for the synthesis of alkenes from carbonyl compounds. This technical guide delves into the historical context of this Nobel Prize-winning reaction, provides detailed experimental protocols for its application, and presents quantitative data to inform synthetic strategy.
A Historical Perspective: The Genesis of the Wittig Reagent
The journey to the Wittig reaction began in the early 20th century with the pioneering work of German chemist Hermann Staudinger. In 1919, Staudinger reported the reaction of phosphines with diazo compounds to form phosphazines, which upon heating, eliminated nitrogen gas to yield phosphonium ylides (or phosphoranes). However, the synthetic potential of these ylides remained largely unexplored for several decades.
It was not until the 1950s that Georg Wittig, a German chemist at the University of Tübingen, and his graduate student, Ulrich Schöllkopf, stumbled upon the transformative potential of these organophosphorus compounds.[1][2] While investigating the chemistry of pentavalent phosphorus compounds, they discovered that a phosphonium ylide, methylenetriphenylphosphorane, reacted with benzophenone to produce 1,1-diphenylethylene and triphenylphosphine oxide in near quantitative yield.[3] This seminal discovery, published in 1954, marked the birth of the Wittig reaction.[4]
Wittig's meticulous investigation into the scope and mechanism of this novel olefination method throughout the 1950s and 1960s laid the foundation for its widespread adoption in organic synthesis. His contributions were formally recognized in 1979 when he was awarded the Nobel Prize in Chemistry for his "development of the use of boron- and phosphorus-containing compounds, respectively, into important reagents in organic synthesis."[5][6]
dot
Caption: A timeline of the key events in the discovery of Wittig reagents.
The Heart of the Reaction: The Wittig Reagent
A Wittig reagent is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms, specifically a phosphorus and a carbon atom. This dipolar nature is key to its reactivity. The ylide is typically prepared in a two-step sequence.
Synthesis of the Phosphonium Salt
The first step involves the quaternization of a phosphine, most commonly triphenylphosphine, with an alkyl halide. This is a classic S(_N)2 reaction where the nucleophilic phosphorus atom attacks the electrophilic carbon of the alkyl halide.
dot
Caption: Formation of a phosphonium salt via an S(_N)2 reaction.
Generation of the Ylide
The phosphonium salt is then deprotonated at the carbon adjacent to the phosphorus atom using a strong base to generate the ylide. The choice of base depends on the acidity of the α-proton, which is influenced by the nature of the 'R' group. For simple alkyl groups, strong bases like n-butyllithium or sodium hydride are required. If the 'R' group is electron-withdrawing (e.g., an ester or ketone), the α-proton is more acidic, and weaker bases such as sodium ethoxide or even sodium carbonate can be used.
The Wittig Reaction: Mechanism and Stereochemistry
The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a betaine intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane.[2] The oxaphosphetane is unstable and spontaneously decomposes to yield the alkene and a highly stable triphenylphosphine oxide, the driving force for the reaction.
dot
Caption: The reaction mechanism of the Wittig olefination.
A key feature of the Wittig reaction is its stereoselectivity, which is largely dependent on the nature of the ylide.
-
Unstabilized Ylides: Ylides bearing simple alkyl or aryl groups are considered "unstabilized." These ylides react rapidly and typically lead to the formation of the (Z)-alkene as the major product.[7][8]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., -COOR, -COR) are "stabilized" due to delocalization of the negative charge. These ylides are less reactive and generally yield the (E)-alkene as the predominant isomer.[7][8]
Quantitative Data
The following tables summarize typical yields and stereoselectivities observed in Wittig reactions.
Table 1: Wittig Reaction of Various Aldehydes and Ketones with Unstabilized Ylides
| Carbonyl Compound | Ylide | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Ph₃P=CHCH₃ | 1-Phenylpropene | 85 | 15:85 |
| Cyclohexanone | Ph₃P=CH₂ | Methylenecyclohexane | 90 | - |
| Acetophenone | Ph₃P=CHCH₂CH₃ | 2-Phenyl-2-pentene | 75 | 40:60 |
| Propanal | Ph₃P=CH(CH₂)₃CH₃ | 3-Nonene | 88 | 10:90 |
Table 2: Wittig Reaction of Aldehydes with Stabilized Ylides
| Aldehyde | Ylide | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Ph₃P=CHCO₂Et | Ethyl cinnamate | 92 | >95:5 |
| Heptanal | Ph₃P=CHCO₂Me | Methyl 2-nonenoate | 85 | >95:5 |
| Isobutyraldehyde | Ph₃P=CHCN | 4-Methyl-2-pentenenitrile | 80 | >95:5 |
| Furfural | Ph₃P=CHCOCH₃ | 1-(2-Furyl)-2-buten-1-one | 88 | >95:5 |
Experimental Protocols
Preparation of a Phosphonium Salt: Benzyltriphenylphosphonium Chloride
Materials:
-
Triphenylphosphine (26.2 g, 0.1 mol)
-
Benzyl chloride (12.7 g, 0.1 mol)
-
Toluene (100 mL)
Procedure:
-
Dissolve triphenylphosphine in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add benzyl chloride to the solution.
-
Heat the mixture at reflux for 4 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the white solid by vacuum filtration and wash with cold toluene.
-
Dry the solid under vacuum to yield benzyltriphenylphosphonium chloride.
The Wittig Reaction: Synthesis of trans-Stilbene
Materials:
-
Benzyltriphenylphosphonium chloride (3.89 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Sodium ethoxide (0.68 g, 10 mmol)
-
Anhydrous ethanol (50 mL)
Procedure:
-
In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in anhydrous ethanol.
-
Add sodium ethoxide to the suspension with stirring. The mixture will turn a deep orange or red color, indicating the formation of the ylide.
-
Add benzaldehyde dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The color will fade, and a white precipitate of triphenylphosphine oxide will form.
-
Cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol. The filtrate contains the product.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure trans-stilbene.
dot
Caption: A generalized experimental workflow for the Wittig reaction.
Conclusion
The discovery of the Wittig reaction was a landmark achievement in organic chemistry, providing a powerful and versatile method for the synthesis of alkenes with a high degree of control over the position and, often, the stereochemistry of the newly formed double bond. For professionals in drug development and scientific research, a thorough understanding of its history, mechanism, and practical application is essential for the rational design and efficient execution of complex molecular syntheses. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this indispensable synthetic transformation.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Georg Wittig - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. quora.com [quora.com]
A Technical Guide to the Thermal Stability of 4-Carboxybutyl(triphenyl)phosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
4-Carboxybutyl(triphenyl)phosphonium bromide is a white to off-white crystalline powder. It is soluble in polar solvents such as water, methanol, and ethanol, but insoluble in non-polar solvents like toluene and hexane.[1][2][3]
Thermal Stability and Melting Point
The melting point of a compound is a critical physical property that provides insight into its thermal stability. For 4-Carboxybutyl(triphenyl)phosphonium bromide, various sources report a melting point, often with a range, indicating the temperature at which it transitions from a solid to a liquid state. The relatively high melting point suggests a stable crystalline lattice. One source also indicates that the compound decomposes around its melting point.
Table 1: Reported Melting Points of 4-Carboxybutyl(triphenyl)phosphonium bromide
| Melting Point (°C) | Source |
| 210-215 (with decomposition) | Not specified in search results |
| 205.0 - 209.0 | Tokyo Chemical Industry |
| 204-207 | Multiple sources[1][2][3] |
| 180-182 | Not specified in search results[4] |
Note: The variations in reported melting points may be attributed to different analytical methods or the purity of the sample.
Experimental Protocols
Synthesis of 4-Carboxybutyl(triphenyl)phosphonium bromide
A general method for the synthesis of 4-Carboxybutyl(triphenyl)phosphonium bromide involves the reaction of 5-bromovaleric acid with triphenylphosphine.[1][5]
Materials:
-
5-bromovaleric acid
-
Triphenylphosphine
-
Toluene
-
Argon or other inert gas
-
Solvent for crystallization (e.g., a mixture of dichloromethane and diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve equivalent molar amounts of 5-bromovaleric acid and triphenylphosphine in toluene.
-
The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for approximately 48 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator).
-
The resulting residue, the crude 4-Carboxybutyl(triphenyl)phosphonium bromide, is then purified by crystallization from a suitable solvent system to yield the final product.
Caption: Synthesis workflow for 4-Carboxybutyl(triphenyl)phosphonium bromide.
Determination of Melting Point (General Protocol)
The melting point of a solid organic compound can be determined using a melting point apparatus.[6][7][8]
Materials:
-
4-Carboxybutyl(triphenyl)phosphonium bromide sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (optional, for grinding the sample)
Procedure:
-
Ensure the sample of 4-Carboxybutyl(triphenyl)phosphonium bromide is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a controlled rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement. For a known compound, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe the sample and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Caption: Experimental workflow for melting point determination.
Conclusion
The thermal stability of 4-Carboxybutyl(triphenyl)phosphonium bromide, as indicated by its high melting point, is a significant attribute for its application in organic synthesis, particularly in reactions that may require elevated temperatures. While the available data from various suppliers provides a consistent, albeit slightly varied, melting range, a more detailed thermal analysis using techniques such as TGA and DSC would provide a more complete profile of its thermal decomposition behavior. The provided experimental protocols for its synthesis and melting point determination offer a foundational understanding for researchers and professionals working with this compound.
References
- 1. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]
- 2. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. nbinno.com [nbinno.com]
- 5. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 6. pennwest.edu [pennwest.edu]
- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 8. byjus.com [byjus.com]
Methodological & Application
Application Notes: Wittig Reaction Protocol for 4-Carboxybutyl(triphenyl)phosphonium bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones).[1][2][3] This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond. The key reagent is a phosphorus ylide, which is typically prepared in situ from a phosphonium salt.[1][2] (4-Carboxybutyl)triphenylphosphonium bromide is a common Wittig reagent used to introduce a five-carbon chain terminating in a carboxylic acid. This functionality is a crucial structural motif in many biologically active molecules, most notably in the synthesis of the α-side-chain of prostaglandins and their analogues, which are important targets in drug development.[4][5][6]
Physicochemical Properties:
| Property | Value |
| CAS Number | 17814-85-6[7] |
| Molecular Formula | C₂₃H₂₄BrO₂P[8] |
| Molecular Weight | 443.31 g/mol [7] |
| Appearance | White to off-white powder[7][9] |
| Melting Point | 204-207 °C (lit.)[7][10][11] |
| Solubility | Soluble in water, alcohols, and polar organic solvents[9] |
Experimental Protocols & Methodologies
This section details the protocols for the synthesis of the phosphonium salt and its subsequent use in the Wittig reaction, with a specific example relevant to prostaglandin synthesis.
Protocol 1: Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide
This protocol describes the synthesis of the Wittig salt from 5-bromovaleric acid.
Workflow for Phosphonium Salt Synthesis:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological activity of carboxyl-terminus modified prostaglandin analogs | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Biological Activity of Prostaglandin Analogs Contai...: Ingenta Connect [ingentaconnect.com]
- 7. (4-カルボキシブチル)トリフェニルホスホニウムブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. (4-Carboxybutyl)triphenylphosphonium bromide | Krackeler Scientific, Inc. [krackeler.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols for the Use of 4-Carboxybutyl(triphenyl)phosphonium bromide in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, making them crucial targets in drug discovery and development. Their synthesis is a complex process often involving the stereoselective construction of a cyclopentane core and two side chains. A key step in the synthesis of many prostaglandins, including Prostaglandin F2α (PGF2α), is the introduction of the α-side chain via a Wittig reaction. 4-Carboxybutyl(triphenyl)phosphonium bromide is a vital reagent in this transformation, serving as the precursor to the phosphorus ylide that forms the characteristic five-carbon α-chain of several prostaglandins.
This document provides detailed application notes and experimental protocols for the use of 4-carboxybutyl(triphenyl)phosphonium bromide in prostaglandin synthesis, with a focus on the well-established Corey synthesis of PGF2α.
Overview of the Synthetic Strategy
The total synthesis of prostaglandins like PGF2α often commences from the readily available "Corey lactone," a versatile bicyclic intermediate. The key steps involving 4-carboxybutyl(triphenyl)phosphonium bromide are outlined below:
-
Preparation of the Wittig Reagent Precursor: 4-Carboxybutyl(triphenyl)phosphonium bromide is synthesized from 5-bromovaleric acid and triphenylphosphine.
-
Reduction of the Corey Lactone: The Corey lactone is reduced to the corresponding lactol, typically using a hydride reducing agent. This unmasks the aldehyde functionality required for the Wittig reaction.
-
The Wittig Reaction: The phosphonium salt is deprotonated with a strong base to form the corresponding phosphorus ylide. This ylide then reacts with the lactol to form the carbon-carbon double bond of the α-side chain, yielding the prostaglandin skeleton.
Experimental Protocols
Synthesis of 4-Carboxybutyl(triphenyl)phosphonium bromide
This protocol details the synthesis of the phosphonium salt, the precursor to the Wittig reagent.
Materials:
-
5-Bromovaleric acid
-
Triphenylphosphine (PPh₃)
-
Anhydrous Acetonitrile
-
Toluene
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 5-bromovaleric acid (1.0 equivalent) and triphenylphosphine (1.0 equivalent).
-
Add anhydrous acetonitrile to dissolve the reactants.
-
Reflux the mixture for 48 hours under an inert atmosphere.
-
After cooling to room temperature, add toluene to the reaction mixture to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals sequentially with toluene and diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white, crystalline 4-carboxybutyl(triphenyl)phosphonium bromide under vacuum.
Quantitative Data:
| Reactant/Product | Molar Ratio | Purity | Expected Yield |
| 5-Bromovaleric acid | 1.0 | >98% | - |
| Triphenylphosphine | 1.0 | >99% | - |
| 4-Carboxybutyl(triphenyl)phosphonium bromide | - | Crystalline Solid | 85-95% |
Reduction of Corey Lactone to Lactol
This protocol describes the selective reduction of the Corey lactone to the corresponding lactol.
Materials:
-
Corey lactone derivative (e.g., protected diol)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Schlenk flask
-
Dry ice/acetone bath
Procedure:
-
Dissolve the Corey lactone derivative (1.0 equivalent) in anhydrous toluene or THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1-1.5 equivalents) dropwise, ensuring the temperature is maintained at -78 °C.[1]
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.[1]
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol, which is often used in the next step without further purification.
Quantitative Data:
| Reactant/Product | Molar Ratio (to Lactone) | Temperature | Typical Yield |
| Corey Lactone | 1.0 | - | - |
| DIBAL-H | 1.1 - 1.5 | -78 °C | >90%[2] |
| Lactol | - | - | - |
Wittig Olefination for Prostaglandin F2α Synthesis
This protocol details the crucial Wittig reaction to form the α-side chain of PGF2α.[3]
Materials:
-
4-Carboxybutyl(triphenyl)phosphonium bromide
-
Potassium t-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Lactol (from the previous step)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a flask under an inert atmosphere, suspend 4-carboxybutyl(triphenyl)phosphonium bromide (2.0 equivalents relative to the lactol) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve potassium t-butoxide (4.0 equivalents relative to the lactol) in anhydrous THF.
-
Slowly add the potassium t-butoxide solution to the phosphonium salt suspension at 0 °C. The mixture will turn a reddish-orange color, indicating the formation of the ylide. Stir at 0 °C for 30-40 minutes.
-
Cool the ylide solution to -15 °C.
-
Dissolve the crude lactol (1.0 equivalent) in anhydrous THF and slowly add this solution to the ylide solution at -15 °C.
-
Stir the reaction mixture at -15 °C for 4-5 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture to pH 3-4 with 1 M HCl.[1]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PGF2α.
Quantitative Data:
| Reactant/Product | Molar Ratio (to Lactol) | Temperature | Typical Yield (for Wittig and subsequent deprotection) |
| Lactol | 1.0 | - | - |
| 4-Carboxybutyl(triphenyl)phosphonium bromide | 2.0 | 0 °C (ylide formation) | 80% (over 3 steps including deprotection)[4] |
| Potassium t-butoxide | 4.0 | 0 °C (ylide formation) | - |
| Prostaglandin F2α | - | -15 °C (Wittig reaction) | - |
Purification and Characterization
Purification:
Crude prostaglandin F2α is typically purified by column chromatography on silica gel.[5]
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. For example, starting with a 1:1.5 mixture of ethyl acetate/hexane and gradually increasing the polarity.[6]
Characterization:
The structure and purity of the synthesized PGF2α can be confirmed by various analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a sensitive technique for determining the molecular weight of the prostaglandin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure and stereochemistry of the molecule. Key proton signals for PGF2α can be assigned through extensive scalar decoupling and difference NOE spectra.[7]
Typical Spectroscopic Data for Prostaglandin F2α:
| Technique | Key Data |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 353.4 |
| 1 H NMR (500 MHz, CDCl 3 ) | Complete assignments for PGF2α have been published and can be used for comparison.[7] |
| 13 C NMR | Characteristic signals for the carboxylic acid, double bonds, and hydroxyl-bearing carbons. |
Visualizations
Prostaglandin F2α Synthesis Workflow
Caption: Overall synthetic workflow for prostaglandin F2α.
PGF2α Signaling Pathway
Caption: PGF2α signaling cascade via the FP receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 4. synarchive.com [synarchive.com]
- 5. [Effect of the chromatographic purification method on the isolation of prostaglandins E and F from a natural lipid mixture and their stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 7. 500-MHz proton NMR studies of the medium-dependent conformational preference of prostaglandin F2 alpha analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olefination with 4-Carboxybutyl(triphenyl)phosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. A key reagent in this transformation is the phosphonium ylide, generated from a corresponding phosphonium salt. 4-Carboxybutyl(triphenyl)phosphonium bromide is a particularly valuable phosphonium salt as it allows for the introduction of a five-carbon chain terminating in a carboxylic acid. This functionality is a common structural motif in a variety of biologically active molecules, most notably the prostaglandins, which are critical signaling molecules in numerous physiological and pathological processes.
These application notes provide a detailed experimental setup for olefination reactions using 4-Carboxybutyl(triphenyl)phosphonium bromide, with a focus on its application in the synthesis of prostaglandin precursors. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Carboxybutyl(triphenyl)phosphonium bromide is presented in the table below.
| Property | Value |
| CAS Number | 17814-85-6 |
| Molecular Formula | C23H24BrO2P |
| Molecular Weight | 443.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 204-207 °C |
| Solubility | Soluble in water, methanol, and ethanol. Insoluble in toluene and hexane. |
| Storage | Store in a cool, dry place, protected from moisture. The compound is hygroscopic. |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Olefination
This protocol describes a general method for the Wittig reaction between an aldehyde and the ylide generated from 4-Carboxybutyl(triphenyl)phosphonium bromide.
Materials:
-
4-Carboxybutyl(triphenyl)phosphonium bromide
-
Aldehyde of choice
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a dry round-bottom flask under an inert atmosphere, add 4-Carboxybutyl(triphenyl)phosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask to form a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the stirred suspension. The appearance of a characteristic orange-red color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
-
Wittig Reaction:
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction, quench the reaction by adding water.
-
Adjust the pH of the aqueous layer to approximately 3-4 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product, but a mixture of hexane and ethyl acetate is often a good starting point.
-
Protocol 2: Synthesis of a Prostaglandin Precursor
This protocol is a specific application of the Wittig reaction for the synthesis of a prostaglandin F2α precursor, adapted from the synthesis of Latanoprost.[1]
Materials:
-
(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one (Corey Lactone derivative)
-
4-Carboxybutyl(triphenyl)phosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Ylide Preparation:
-
Wittig Reaction:
-
To the prepared ylide solution, add a solution of the Corey lactone derivative (13.0 g) in anhydrous THF (100 mL).[1]
-
The reaction is typically carried out at low temperatures (e.g., -20°C to 0°C) and monitored by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Follow the general work-up procedure described in Protocol 1, with careful pH adjustment to ensure the carboxylic acid product is protonated for extraction into the organic phase.
-
Purification is typically achieved by column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative yields for the Wittig olefination of various aldehydes with the ylide derived from 4-Carboxybutyl(triphenyl)phosphonium bromide.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-phenylhex-5-enoic acid | 85-95% (typical) |
| 2 | 4-Chlorobenzaldehyde | 6-(4-chlorophenyl)hex-5-enoic acid | 80-90% (typical) |
| 3 | Cyclohexanecarboxaldehyde | 6-cyclohexylhex-5-enoic acid | 75-85% (typical) |
| 4 | Prostaglandin core aldehyde | Prostaglandin F2α | ~70-80% (for the Wittig step) |
Note: Yields are highly dependent on the specific reaction conditions and the nature of the aldehyde substrate. The values presented are typical ranges found in the literature.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Wittig olefination using 4-Carboxybutyl(triphenyl)phosphonium bromide.
Caption: General workflow for the Wittig olefination.
Prostaglandin E2 Signaling Pathway
Products derived from olefination with 4-Carboxybutyl(triphenyl)phosphonium bromide, such as prostaglandins, are potent signaling molecules. Prostaglandin E2 (PGE2), for example, exerts its effects by binding to a family of G-protein coupled receptors (GPCRs).
Caption: Simplified Prostaglandin E2 signaling pathway.
References
Application Notes and Protocols for the Synthesis of Bimatoprost Utilizing 4-Carboxybutyl(triphenyl)phosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure (IOP).[1][2] It is also known for its cosmetic application in enhancing eyelash growth.[1] A critical step in the chemical synthesis of bimatoprost involves the formation of the α-side-chain, which is commonly achieved through a Wittig reaction.[3][4] This document provides detailed protocols for the synthesis of bimatoprost, focusing on the application of the Wittig reagent, 4-Carboxybutyl(triphenyl)phosphonium bromide, to construct this essential side-chain.
The Wittig reaction is a reliable method for forming carbon-carbon double bonds from an aldehyde or ketone and a phosphorus ylide.[5] In the context of bimatoprost synthesis, the ylide is generated from 4-Carboxybutyl(triphenyl)phosphonium bromide and reacted with a Corey lactone-derived lactol to stereoselectively introduce the heptenoic acid side chain.[3][6]
Synthetic Workflow Overview
The synthesis of bimatoprost is a multi-step process that begins with a protected Corey lactone derivative. This core structure is first reduced to the corresponding lactol, which then serves as the aldehyde component in the Wittig reaction. The ylide, generated in situ from 4-Carboxybutyl(triphenyl)phosphonium bromide, reacts with the lactol to form the complete carbon skeleton of the bimatoprost acid precursor. Subsequent amidation of the carboxylic acid with ethylamine, followed by deprotection and purification, yields the final bimatoprost drug substance.
Caption: Overall synthetic workflow for bimatoprost synthesis.
Experimental Protocols
Protocol 1: Preparation of (4-Carboxybutyl)triphenylphosphonium bromide
This protocol outlines the synthesis of the phosphonium salt from 5-bromovaleric acid, which can be prepared by oxidizing 5-bromo-1-pentanol.[7][8]
Materials:
-
5-Bromovaleric acid
-
Triphenylphosphine (PPh₃)
-
Anhydrous Acetonitrile or Toluene
-
Benzene
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 5-bromovaleric acid (1.0 eq) and triphenylphosphine (1.0 eq).[3]
-
Add anhydrous acetonitrile or toluene to dissolve the reactants.[3][7]
-
Reflux the mixture for 48 hours under an inert atmosphere.[3][7]
-
After cooling the reaction mixture to room temperature, add benzene to induce crystallization.[3]
-
Collect the crystalline product by filtration.
-
Wash the crystals sequentially with benzene and diethyl ether to remove unreacted starting materials.[3]
-
Dry the resulting white, crystalline (4-carboxybutyl)triphenylphosphonium bromide under vacuum.[3]
| Reactant | Molar Ratio | Purity | Expected Yield |
| 5-Bromovaleric acid | 1.0 | >98% | - |
| Triphenylphosphine | 1.0 | >99% | - |
| Product | |||
| (4-carboxybutyl)triphenylphosphonium bromide | - | Crystalline solid | 85-95% |
Protocol 2: Wittig Reaction for Bimatoprost Acid Synthesis
This protocol describes the core Wittig reaction, coupling the lactol with the ylide generated from the phosphonium salt.
Materials:
-
Protected Lactol (derived from Corey Lactone)
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK) or other suitable base (e.g., NaH, KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel suitable for low-temperature reactions
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (approx. 7.5 equivalents) in anhydrous THF.[9]
-
Cool the suspension to 0 °C.[9]
-
Slowly add a solution of potassium tert-butoxide (approx. 9.5 equivalents) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C. An orange-red suspension indicates the formation of the ylide.[9][10]
-
Continue stirring the ylide suspension at 0 °C for an additional 30 minutes.[9]
-
Cool the reaction mixture to between -40 °C and -17 °C.[9][10]
-
Add a solution of the lactol intermediate (1.0 equivalent) in THF to the ylide suspension.[10]
-
Allow the reaction mixture to slowly warm to -20 °C and stir for several hours until TLC analysis indicates the consumption of the lactol.[10]
-
Quench the reaction by adding water and adjust the pH to ~2.0 with 1M aqueous hydrochloric acid.[9]
-
Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.[9]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bimatoprost acid precursor.[9]
| Parameter | Condition |
| Base | Potassium tert-butoxide |
| Solvent | Anhydrous THF |
| Temperature | -40 °C to -17 °C |
| Reaction Time | 5-8 hours |
| Expected Yield (Crude) | 89-95% |
Protocol 3: Amidation and Purification of Bimatoprost
This protocol covers the final conversion of the acid precursor to bimatoprost and its subsequent purification.
Materials:
-
Crude Bimatoprost Acid Precursor
-
Ethylamine solution (70% in water)
-
Silica gel for column chromatography
-
Eluent system (e.g., Heptane/Ethanol or Ethyl Acetate/Methanol)[11][12]
Procedure:
-
Amidation: The conversion of the carboxylic acid to the ethylamide can be achieved through several methods. A common approach involves first activating the carboxylic acid (e.g., as a mixed anhydride) and then reacting it with ethylamine.[11] A more direct method involves treating the methyl ester of the bimatoprost acid precursor with an ethylamine solution.[6] A simplified, direct amidation has also been reported by reacting the acid with a 70% aqueous solution of ethylamine for 12 hours at room temperature.[14]
-
Chromatographic Purification: Purify the crude bimatoprost using silica gel column chromatography.[6][11]
-
A typical eluent system is a mixture of a polar solvent like ethanol and a non-polar solvent like heptane.[11] Ratios may need to be optimized, but a starting point could be a 95:5 mixture of heptane/ethanol.[11]
-
Another reported system is ethyl acetate/methanol (95:5 v/v).[12]
-
Monitor fractions by TLC to collect the pure product.
-
-
Crystallization:
-
Evaporate the solvent from the pure fractions.[11]
-
Dissolve the resulting oil or solid in a minimal amount of a suitable solvent like acetonitrile or methyl tert-butyl ether (MTBE).[9][13]
-
Cool the solution (e.g., to -20 °C) to induce crystallization.[9]
-
Isolate the crystals by filtration, wash with a cold solvent, and dry under vacuum to yield pure, crystalline bimatoprost.[9]
-
| Purification Step | Method/Solvents | Target Purity |
| Chromatography | Silica Gel; Heptane/Ethanol | >99.5%[11] |
| Crystallization | Acetonitrile or MTBE | >99.8%[11] |
Mechanism of Action & Signaling Pathway
Bimatoprost lowers intraocular pressure by increasing the outflow of aqueous humor from the eye.[15][16] Its mechanism involves a dual action on both the pressure-sensitive trabecular meshwork and the pressure-insensitive uveoscleral pathways, with a primary effect on the latter.[16][17] Unlike other prostaglandin analogs such as latanoprost, bimatoprost does not act on the prostaglandin F (FP) receptor but is thought to mimic endogenous prostamides, binding to yet-unidentified prostamide receptors.[1][16][17]
Activation of its receptor leads to a cascade of events that remodels the extracellular matrix in the outflow pathways. Studies suggest the involvement of the NF-κB signaling pathway, which can lead to an increase in matrix metalloproteinases (MMPs) and a decrease in their inhibitors (TIMPs), facilitating easier fluid drainage and thus lowering IOP.[17]
Caption: Proposed signaling pathway for bimatoprost's mechanism of action.
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 8. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]
- 9. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]
- 10. EP0532218A1 - Process for production of prostaglandin intermediates - Google Patents [patents.google.com]
- 11. EP2321260A2 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 12. Bimatoprost synthesis - chemicalbook [chemicalbook.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. neuroquantology.com [neuroquantology.com]
- 15. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 17. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
4-Carboxybutyl(triphenyl)phosphonium bromide as a phase-transfer catalyst
An Application Guide to 4-Carboxybutyl(triphenyl)phosphonium bromide as a Phase-Transfer Catalyst
Authored by: A Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (PTC). It moves beyond simple procedural lists to explain the underlying principles, mechanistic pathways, and practical considerations for leveraging this versatile reagent in organic synthesis.
The Imperative for Phase-Transfer Catalysis
In synthetic chemistry, a frequent challenge arises when reactants are located in separate, immiscible phases—typically an aqueous phase containing an inorganic nucleophile and an organic phase containing a lipophilic substrate.[1][2][3] The reaction is often impossibly slow because the reactants cannot interact across the phase boundary. Phase-transfer catalysis (PTC) offers an elegant solution. A PTC is a special agent that facilitates the migration of a reactant from one phase into the other, thereby enabling the reaction to proceed.[3][4]
The advantages of this approach are substantial, aligning well with the principles of green chemistry:[5]
-
Milder Reaction Conditions: Reactions often proceed at lower temperatures without the need for harsh conditions.[4]
-
Elimination of Anhydrous or Expensive Solvents: PTC systems can eliminate the need for costly and hazardous polar aprotic solvents like DMSO or DMF, often using water and a simple organic solvent.[1][4]
-
Increased Yields and Reactivity: By solubilizing the nucleophile in the organic phase, its reactivity is dramatically enhanced, leading to faster reactions and higher product yields.[4][6]
-
Simplified Workup: The catalyst is used in small amounts, and product isolation is often straightforward.[1]
Phosphonium Salts: A Superior Class of Phase-Transfer Catalysts
While various agents can act as PTCs, quaternary phosphonium salts are particularly effective.[1][2] They are structurally analogous to the more common quaternary ammonium salts but offer a key advantage: greater thermal stability.[1][5][7] This makes them ideal for reactions requiring elevated temperatures where ammonium salts might undergo Hofmann elimination.
The catalytic action stems from the nature of the phosphonium cation (R₄P⁺). The organic groups attached to the phosphorus atom are typically bulky and lipophilic, allowing the cation to be readily soluble in organic solvents.[8] This lipophilic cation can form an ion pair with an anion from the aqueous phase, effectively "escorting" it into the organic phase where it can react.[4][8][9]
Technical Profile: 4-Carboxybutyl(triphenyl)phosphonium bromide
4-Carboxybutyl(triphenyl)phosphonium bromide, hereafter referred to as CBTB, is a uniquely functionalized phosphonium salt that serves not only as a PTC but also as a versatile building block in organic synthesis, particularly for the Wittig reaction.[10][11]
Table 1: Physicochemical Properties of CBTB
| Property | Value | Source(s) |
| CAS Number | 17814-85-6 | [11][12][13] |
| Molecular Formula | C₂₃H₂₄BrO₂P | [12][14][15] |
| Molecular Weight | 443.31 g/mol | [12][14][15] |
| Appearance | White to off-white crystalline powder | [10][16] |
| Melting Point | 204-207 °C | [10][11][15] |
| Solubility | Soluble in water, methanol, and ethanol. Insoluble in toluene and hexane. | [10][11][15][16] |
| Key Structural Feature | Amphiphilic: Possesses a bulky, hydrophobic triphenylphosphonium head and a hydrophilic carboxybutyl tail. | [17] |
This amphiphilic nature is critical. The three phenyl groups confer the necessary lipophilicity to the cation for it to enter the organic phase, while the carboxybutyl group can be used for further chemical modification or can influence the catalyst's solubility characteristics.[17] Beyond its role as a PTC, CBTB is a key intermediate in the synthesis of complex molecules like prostaglandins and the drug bimatoprost.[12][13]
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of CBTB as a phase-transfer catalyst is best understood by examining its catalytic cycle in a typical nucleophilic substitution reaction (e.g., RX + Y⁻ → RY + X⁻), where Y⁻ is in the aqueous phase and RX is in the organic phase.
Caption: The Phase-Transfer Catalysis (PTC) cycle for CBTB.
Causality of the Cycle:
-
Anion Exchange: At the aqueous-organic interface, the CBTB cation (CBTB⁺) exchanges its initial bromide anion for a reactant anion (Y⁻) from the aqueous phase, forming the ion pair [CBTB⁺ Y⁻].[6]
-
Migration into Organic Phase: Driven by the lipophilicity of the triphenylphosphonium group, this ion pair migrates across the boundary into the organic phase.[8]
-
Reaction: Within the organic phase, the anion Y⁻ is poorly solvated and thus highly nucleophilic—often called a "naked anion." It readily attacks the organic substrate (RX) to form the desired product (RY) and release the leaving group anion (X⁻), which immediately forms a new ion pair with the catalyst, [CBTB⁺ X⁻].
-
Regeneration: The [CBTB⁺ X⁻] ion pair migrates back to the aqueous phase, where the catalyst cation releases the X⁻ anion and picks up a fresh Y⁻ anion, re-initiating the cycle.
Application Protocol: Synthesis of 1-Cyanooctane
This protocol details a representative liquid-liquid nucleophilic substitution, a classic application of phase-transfer catalysis.[9][18]
Objective: To synthesize 1-cyanooctane from 1-bromooctane and aqueous sodium cyanide using CBTB as a phase-transfer catalyst.
Materials & Equipment:
-
Reagents: 1-bromooctane, Sodium Cyanide (NaCN), 4-Carboxybutyl(triphenyl)phosphonium bromide (CBTB), Toluene, Deionized Water, Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer hotplate, separatory funnel, standard glassware, rotary evaporator.
Safety Precautions:
-
CRITICAL: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All operations involving NaCN must be performed in a certified chemical fume hood. Always wear gloves, safety glasses, and a lab coat. Have a cyanide poisoning antidote kit available and be trained in its use. Neutralize all cyanide-containing waste with bleach before disposal according to institutional guidelines.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium cyanide (6.1 g, 125 mmol) and 50 mL of deionized water. Stir until the solid is fully dissolved.
-
To this aqueous solution, add a solution of 1-bromooctane (19.3 g, 100 mmol) in 50 mL of toluene.
-
Finally, add the phase-transfer catalyst, CBTB (2.22 g, 5 mmol, 5 mol%).
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the biphasic mixture to 90 °C with vigorous stirring. The stirring must be fast enough to create a significant vortex and ensure a large surface area between the two phases.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing them by GC or TLC (staining with KMnO₄).
-
-
Workup and Isolation:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Pour the mixture into a 500 mL separatory funnel. Allow the layers to separate completely.
-
Drain the lower aqueous layer. (Caution: Contains cyanide) .
-
Wash the upper organic layer twice with 50 mL portions of deionized water, followed by one wash with 50 mL of saturated brine to break any emulsions.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The resulting crude 1-cyanooctane can be purified further by vacuum distillation if required.
-
Expected Results
Table 2: Typical Reaction Parameters and Expected Yield
| Parameter | Value |
| Substrate | 1-bromooctane (100 mmol) |
| Nucleophile | Sodium Cyanide (125 mmol) |
| Catalyst Loading | 5 mol% CBTB |
| Solvent System | Toluene / Water (1:1 v/v) |
| Temperature | 90 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
Visualizing the Experimental Workflow
Caption: Experimental workflow for the PTC synthesis of 1-cyanooctane.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient stirring (low interfacial area).2. Catalyst poisoning (impurities in reagents).3. Low temperature. | 1. Increase stir rate to create a deep vortex.2. Use high-purity reagents.3. Ensure the reaction temperature is maintained at 90 °C. |
| Slow Reaction Rate | 1. Insufficient catalyst loading.2. Deactivated substrate (e.g., secondary or sterically hindered halide). | 1. Increase catalyst loading to 7-10 mol%.2. Increase reaction time or consider a more active nucleophile if possible. |
| Emulsion Formation during Workup | 1. Vigorous shaking in separatory funnel.2. High catalyst concentration. | 1. Use gentle inversions instead of vigorous shaking.2. Add saturated brine to help break the emulsion. |
Synthesis of the Catalyst
For laboratories preferring to synthesize their own reagents, CBTB can be prepared via a straightforward procedure. A general method involves the reaction of 5-bromovaleric acid with triphenylphosphine.[10][12]
-
General Procedure: A mixture of 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent) is refluxed in a suitable solvent such as toluene for 24-48 hours under an inert atmosphere (e.g., argon).[10][12] After cooling, the solvent is removed under reduced pressure, and the resulting residue is crystallized from an appropriate solvent system to yield pure 4-Carboxybutyl(triphenyl)phosphonium bromide.[10][12] A patented method also describes an improved synthesis starting from 5-bromo-1-pentanol.[19]
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. alfachemic.com [alfachemic.com]
- 8. nbinno.com [nbinno.com]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]
- 11. jnfuturechemical.com [jnfuturechemical.com]
- 12. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 13. bjgenuine.com [bjgenuine.com]
- 14. (4-Carboxybutyl)triphenylphosphonium bromide | C23H24BrO2P | CID 161236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
- 17. Buy (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [smolecule.com]
- 18. alfachemic.com [alfachemic.com]
- 19. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Phosphonium Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonium ylides are crucial reagents in organic synthesis, most notably for their application in the Wittig reaction to form alkenes from carbonyl compounds. An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. In phosphonium ylides, a negatively charged carbon atom is bonded to a positively charged phosphorus atom. These versatile intermediates are typically prepared by the deprotonation of a corresponding phosphonium salt. The choice of base for this deprotonation is critical and depends on the electronic nature of the substituents on the carbon atom adjacent to the phosphorus. This document provides detailed protocols for the synthesis of both stabilized and non-stabilized phosphonium ylides from their respective phosphonium salts.
The stability of the phosphonium ylide dictates the strength of the base required for its formation. Ylides are broadly classified into two categories:
-
Non-stabilized Ylides: These ylides have alkyl or aryl groups attached to the negatively charged carbon, which do not offer significant resonance stabilization. Consequently, very strong bases are required for the deprotonation of their precursor phosphonium salts.[1]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone, or cyano group) on the carbanionic center. This group delocalizes the negative charge through resonance, increasing the acidity of the corresponding phosphonium salt and allowing for the use of weaker bases for deprotonation.[2]
Experimental Protocols
Detailed methodologies for the synthesis of a non-stabilized and a stabilized phosphonium ylide are provided below.
Protocol 1: Synthesis of a Non-Stabilized Ylide - Methylenetriphenylphosphorane (in situ)
This protocol describes the in situ generation of methylenetriphenylphosphorane from methyltriphenylphosphonium bromide using potassium tert-butoxide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Methyltriphenylphosphonium bromide is added to the flask, followed by the addition of anhydrous THF to create a suspension.
-
The suspension is cooled to 0 °C in an ice bath.
-
Potassium tert-butoxide is added portion-wise to the stirred suspension.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Upon completion, the resulting mixture containing the ylide is typically used directly in a subsequent reaction (e.g., a Wittig reaction) without isolation.[3]
Protocol 2: Synthesis of a Stabilized Ylide - (Carbethoxymethylene)triphenylphosphorane
This protocol outlines the synthesis of a stable ylide, (carbethoxymethylene)triphenylphosphorane.
Step 2a: Formation of the Phosphonium Salt
Materials:
-
Triphenylphosphine
-
Ethyl bromoacetate
-
Toluene
Procedure:
-
In a fume hood, a 100 mL round-bottom flask is equipped with a magnetic stir bar.
-
Triphenylphosphine (6.5 g, 0.025 mol) and toluene (30 mL) are added to the flask and stirred for 5 minutes.
-
Ethyl bromoacetate (2.7 mL, 0.024 mol) is added slowly to the stirring solution.
-
The reaction mixture is left to stir at room temperature for 12 hours, during which the phosphonium salt precipitates.[4]
-
The solid phosphonium salt is collected by filtration, washed with a non-polar solvent like hexanes, and dried.
Step 2b: Formation of the Ylide
Materials:
-
(Carbethoxymethyl)triphenylphosphonium bromide (from Step 2a)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Water
Procedure:
-
The phosphonium salt is dissolved in a biphasic system of dichloromethane and water.
-
A solution of sodium hydroxide is added dropwise with vigorous stirring.
-
The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the stabilized ylide, which is often a solid that can be purified by recrystallization.
Data Presentation
The choice of base and reaction conditions for the deprotonation of phosphonium salts is critical for the successful synthesis of phosphonium ylides. The following table summarizes typical base-solvent combinations and reaction conditions for the generation of different types of ylides.
| Phosphonium Salt Precursor | Ylide Type | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield |
| Methyltriphenylphosphonium bromide | Non-stabilized | n-Butyllithium (n-BuLi) | THF | -78 to 0 | 1-2 hours | High (used in situ) |
| Methyltriphenylphosphonium bromide | Non-stabilized | Potassium tert-butoxide | THF | 0 to RT | 2 hours | High (used in situ) |
| Benzyltriphenylphosphonium chloride | Semi-stabilized | Sodium hydroxide (NaOH) | Dichloromethane/Water | RT | 1-3 hours | >90% |
| (Carbethoxymethyl)triphenylphosphonium bromide | Stabilized | Sodium hydroxide (NaOH) | Dichloromethane/Water | RT | 1 hour | High |
| (Carbethoxymethylene)triphenylphosphorane | Stabilized | (Used directly) | Solvent-free | RT | 15 minutes | High (for subsequent reaction) |
Logical Workflow
The general process for synthesizing phosphonium ylides from their corresponding salts can be visualized as a two-step sequence: formation of the phosphonium salt followed by deprotonation to yield the ylide.
Caption: General workflow for the two-step synthesis of phosphonium ylides.
The specific choice of base in the second step is crucial and is determined by the stability of the resulting ylide.
Caption: Decision pathway for selecting the appropriate base for ylide synthesis.
References
Application Notes and Protocols: 4-Carboxybutyl(triphenyl)phosphonium bromide in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-carboxybutyl(triphenyl)phosphonium bromide, a versatile phosphonium salt, in the formation of carbon-carbon bonds. This reagent is a cornerstone in organic synthesis, particularly in the Wittig reaction, for the stereoselective construction of alkenes. Its application is especially prominent in the synthesis of complex biologically active molecules, such as prostaglandins and their analogs, which are critical in drug development.[1]
Overview of Synthetic Applications
4-Carboxybutyl(triphenyl)phosphonium bromide is primarily utilized as a precursor to a phosphorus ylide in the Wittig reaction.[2] This reaction is a powerful method for creating a carbon-carbon double bond by reacting an aldehyde or ketone with the ylide.[2] The general transformation is depicted below:
Key Applications Include:
-
Prostaglandin Synthesis: A well-established application is in the construction of the α-side-chain of prostaglandins.[1] The phosphonium salt is used to introduce the requisite five-carbon chain onto a prostaglandin core, such as a derivative of the Corey lactone.[1]
-
Natural Product Synthesis: Beyond prostaglandins, this reagent is employed in the synthesis of various natural products and fine chemicals.[3]
-
Drug Discovery: It serves as a key building block in the development of novel therapeutic agents. For instance, it has been used in the preparation of antimycobacterial agents, N-type calcium channel blockers, and antitumor agents.
-
Mitochondrial Targeting: In cell biology, the triphenylphosphonium cation is known to target mitochondria, and this reagent can be used to deliver molecules to this organelle.[4]
The Wittig Reaction: Mechanism and Stereochemistry
The Wittig reaction proceeds through a series of steps involving the formation of a phosphorus ylide, its reaction with a carbonyl compound to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[5]
The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z-alkenes) is influenced by the nature of the ylide. Ylides with electron-withdrawing groups that can stabilize the negative charge (stabilized ylides) tend to produce the E-alkene. Non-stabilized ylides, such as the one derived from 4-carboxybutyl(triphenyl)phosphonium bromide, generally favor the formation of the Z-alkene.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Carboxybutyl(triphenyl)phosphonium bromide
This protocol details the synthesis of the phosphonium salt from 5-bromovaleric acid and triphenylphosphine.[1][6]
Materials:
-
5-Bromovaleric acid
-
Triphenylphosphine
-
Toluene
-
Benzene
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), combine 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent) in toluene.[6]
-
After cooling the reaction mixture to room temperature, add benzene to induce crystallization.[1]
-
Collect the crystalline product by filtration.
-
Wash the crystals with benzene and then with diethyl ether to remove any unreacted starting materials.[1]
-
Dry the resulting white, crystalline 4-carboxybutyl(triphenyl)phosphonium bromide under vacuum.[1]
Diagram of the Synthesis Workflow:
References
Application Notes and Protocols: The Role of Phosphonium Salts in Mitochondrial-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are increasingly recognized as a critical target in the development of novel therapies for a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] The unique physiological characteristics of mitochondria, particularly the significant negative membrane potential across their inner membrane, provide a valuable opportunity for targeted drug delivery. Lipophilic cations, such as phosphonium salts, are particularly adept at exploiting this electrochemical gradient to accumulate within the mitochondrial matrix.
This document provides a detailed overview of the application of phosphonium salts, primarily the triphenylphosphonium (TPP) cation, in mitochondrial-targeted therapies. It includes a summary of the underlying principles, quantitative data on the efficacy of TPP-conjugated drugs, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Principle of Mitochondrial Targeting with Phosphonium Salts
The selective accumulation of phosphonium salt-conjugated molecules within mitochondria is driven by the substantial electrochemical gradient across the inner mitochondrial membrane. This process occurs in two main steps:
-
Plasma Membrane Translocation: The initial step involves the passage of the positively charged phosphonium salt conjugate across the plasma membrane, which has a negative potential of approximately -30 to -60 mV. This results in a 5- to 10-fold accumulation of the conjugate within the cell's cytoplasm.
-
Mitochondrial Accumulation: The much larger mitochondrial membrane potential (typically -150 to -180 mV) then drives the electrophoretic movement of the cationic conjugate from the cytoplasm into the negatively charged mitochondrial matrix. This leads to a further 100- to 1000-fold increase in concentration within the mitochondria compared to the cytoplasm.[2]
This significant and selective accumulation allows for the delivery of therapeutic agents directly to their site of action within the mitochondria, enhancing their efficacy while potentially reducing off-target side effects.
Data Presentation: Efficacy of Phosphonium Salt-Based Therapies
The conjugation of various therapeutic agents to a TPP moiety has been shown to significantly enhance their cytotoxic or therapeutic effects. The following table summarizes the in vitro cytotoxicity (IC50 values) of several TPP-conjugated compounds compared to their non-targeted counterparts in different cancer cell lines.
| Compound | Cell Line | IC50 (µM) of TPP-Conjugate | IC50 (µM) of Parent Drug | Fold Increase in Potency | Reference |
| Mito-Doxorubicin | MCF-7/ADR (Doxorubicin-resistant breast cancer) | ~3 | >50 (Doxorubicin) | >16 | [3] |
| Mito-Tamoxifen | 4T1 (Breast cancer) | 0.5 | 5.0 (Tamoxifen) | 10 | [4] |
| TPP-Chlorambucil | A549 (Lung cancer) | 1.2 | 25.0 (Chlorambucil) | ~21 | [5] |
| TPP-Betulinic Acid | HeLa (Cervical cancer) | 2.5 | 15.0 (Betulinic Acid) | 6 | |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 (Breast cancer) | Not specified as a conjugate | Not applicable | Not applicable | [6] |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa (Cervical cancer) | ~5 | Not applicable | Not applicable | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of mitochondrial-targeted therapies using phosphonium salts.
Protocol 1: Synthesis of a Triphenylphosphonium-Conjugated Drug (Generalized)
This protocol provides a general framework for the covalent attachment of a TPP moiety to a drug molecule containing a suitable functional group (e.g., a hydroxyl or carboxylic acid). This example describes the conjugation via an ester linkage.
Materials:
-
Drug molecule with a hydroxyl or carboxylic acid group
-
(Carboxyalkyl)triphenylphosphonium bromide (e.g., (4-carboxybutyl)triphenylphosphonium bromide)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer
Procedure:
-
Preparation of the TPP-linker: If the drug contains a hydroxyl group, a TPP-linker with a terminal carboxylic acid is used. If the drug contains a carboxylic acid, a TPP-linker with a terminal hydroxyl group is required. This example uses a carboxyalkyl TPP linker.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the drug molecule (1 equivalent) and (carboxyalkyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous DCM or DMF.
-
Coupling Reaction: Add DCC (1.2 equivalents) and a catalytic amount of DMAP to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure TPP-conjugated drug.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Protocol 2: Mitochondrial Localization Assay using Fluorescence Microscopy
This protocol describes how to visualize the accumulation of a fluorescently-labeled TPP-conjugate or to co-localize a non-fluorescent TPP-conjugate with a mitochondrial-specific dye like MitoTracker.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Cell culture medium and supplements
-
Glass-bottom dishes or coverslips
-
Fluorescent TPP-conjugated compound or non-fluorescent TPP-conjugate
-
MitoTracker Red CMXRos or MitoTracker Green FM (Invitrogen)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde for fixation (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Staining with MitoTracker (for co-localization):
-
Treatment with TPP-Conjugate:
-
Prepare a working solution of the TPP-conjugated compound at the desired concentration in cell culture medium.
-
For fluorescent TPP-conjugates, remove the medium and add the conjugate-containing medium. Incubate for the desired time (e.g., 1-4 hours).
-
For co-localization with MitoTracker, after the MitoTracker incubation, wash the cells once with fresh medium and then add the medium containing the non-fluorescent TPP-conjugate. Incubate for the desired time.
-
-
Nuclear Staining (Optional): Add Hoechst 33342 (e.g., 1 µg/mL) to the medium for the last 10-15 minutes of incubation to stain the nuclei.
-
Washing: Remove the staining/treatment medium and wash the cells two to three times with warm PBS.[8]
-
Live-Cell Imaging: Add fresh pre-warmed culture medium or PBS to the cells and immediately image them using a fluorescence microscope. Use appropriate filter sets to visualize the TPP-conjugate (if fluorescent), MitoTracker, and the nuclear stain.
-
Fixation and Mounting (Optional):
-
After washing, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Image Analysis: Acquire images and analyze the co-localization of the fluorescent signal from the TPP-conjugate with the MitoTracker signal.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
A hallmark of mitochondrial dysfunction and a key event in apoptosis is the dissipation of the mitochondrial membrane potential. The JC-1 dye is a ratiometric fluorescent probe commonly used to assess ΔΨm.
Materials:
-
Cells of interest
-
JC-1 dye
-
Cell culture medium
-
Assay buffer (e.g., PBS)
-
FCCP or CCCP (protonophore uncouplers, as a positive control for depolarization)
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired density in a suitable format (e.g., 96-well plate for plate reader analysis, 6-well plate for flow cytometry, or on coverslips for microscopy).
-
Induction of Apoptosis/Mitochondrial Depolarization (Experimental and Control Groups):
-
Treat cells with the TPP-conjugated compound at various concentrations and for different time points.
-
For a positive control, treat a set of cells with a mitochondrial uncoupler like FCCP (e.g., 10 µM) for 15-30 minutes.
-
Include an untreated or vehicle-treated group as a negative control.
-
-
JC-1 Staining:
-
Washing:
-
Carefully remove the JC-1 staining solution.
-
Wash the cells once or twice with pre-warmed assay buffer (e.g., PBS).[11]
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells immediately. In healthy, non-apoptotic cells, JC-1 forms J-aggregates in the mitochondria, which emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence (~529 nm).[2][8]
-
Flow Cytometry: Excite the cells with a 488 nm laser. Detect the green fluorescence of JC-1 monomers in the FITC channel and the red fluorescence of J-aggregates in the PE channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[2][9]
-
Fluorescence Plate Reader: Measure the fluorescence intensity at both the green (~529 nm) and red (~590 nm) emission wavelengths. Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of ΔΨm.[8]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and procedures related to mitochondrial-targeted therapies.
Caption: Intrinsic apoptosis pathway induced by TPP-conjugated drugs.
References
- 1. Probing mitochondrial metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of mitochondriotropic doxorubicin derivatives using self-assembling hyaluronic acid nanocarriers in doxorubicin-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. WO2003057687A1 - Methods for preparing doxorubicin derivatives - Google Patents [patents.google.com]
- 7. Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. emulatebio.com [emulatebio.com]
- 10. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 11. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]
Application Notes and Protocols for the Preparation of Methyl Alkenyl Quinolones with Phosphonium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of alkenyl substituents to the quinolone ring system can significantly modulate their biological activity, offering a valuable strategy for the development of novel drug candidates. The Wittig reaction, a cornerstone of organic synthesis, provides a reliable and versatile method for the formation of carbon-carbon double bonds. This application note details the preparation of methyl alkenyl quinolones via the Wittig reaction, utilizing the reaction of a quinoline carbaldehyde with a methyl-substituted phosphonium ylide. The protocols provided herein offer a comprehensive guide for researchers in organic synthesis and drug discovery. The Wittig reaction allows for the conversion of aldehydes and ketones to alkenes through the reaction with a phosphonium ylide (also known as a Wittig reagent).[1][2]
Core Reaction and Mechanism
The synthesis of a methyl alkenyl quinolone is exemplified by the reaction of quinoline-2-carbaldehyde with the ylide generated from methyltriphenylphosphonium bromide. The reaction proceeds via the nucleophilic attack of the phosphonium ylide on the carbonyl carbon of the quinoline carbaldehyde, leading to the formation of a betaine intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired alkenyl quinolone and triphenylphosphine oxide as a byproduct.[2][3] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[3]
Figure 1: General mechanism for the Wittig reaction.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative methyl alkenyl quinolone, 2-(prop-1-en-1-yl)quinoline.
Protocol 1: In-situ Generation of the Phosphonium Ylide and Wittig Reaction[1][4]
This protocol describes the formation of the Wittig reagent in the same reaction vessel immediately prior to the addition of the quinoline aldehyde.[4]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Quinoline-2-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve quinoline-2-carbaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the quinoline-2-carbaldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(prop-1-en-1-yl)quinoline.
-
Figure 2: Experimental workflow for the synthesis.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a methyl alkenyl quinolone.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Quinoline-2-carbaldehyde |
| Phosphonium Salt | Methyltriphenylphosphonium bromide |
| Base | n-Butyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Yield | 75-85% (representative) |
Table 2: Spectroscopic Data for 2-(prop-1-en-1-yl)quinoline (Representative)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.12 (d, J = 8.4 Hz, 1H), 7.98 (d, J = 8.4 Hz, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.68 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 6.95 (dq, J = 15.6, 6.8 Hz, 1H), 6.50 (dd, J = 15.6, 1.6 Hz, 1H), 2.05 (dd, J = 6.8, 1.6 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 156.5, 148.2, 136.4, 132.1, 129.8, 129.5, 128.8, 127.5, 127.2, 126.9, 121.8, 18.8. |
| Mass Spec (EI) | m/z (%): 169 (M⁺, 100), 168 (95), 141 (30), 115 (25). |
| IR (KBr, cm⁻¹) | 3050, 2920, 1600, 1505, 1425, 965, 825, 750. |
Note: The spectroscopic data presented is representative and may vary slightly based on the specific experimental conditions and instrumentation.[5]
Troubleshooting and Safety Precautions
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as Wittig reagents are sensitive to moisture.[6]
-
Confirm the quality and concentration of the n-butyllithium solution.
-
Ensure complete formation of the ylide before adding the aldehyde.
-
-
Incomplete Reaction:
-
Increase the reaction time or gently heat the reaction mixture if the starting material persists.
-
Use a slight excess of the Wittig reagent.
-
-
Purification Challenges:
-
Triphenylphosphine oxide can be difficult to remove completely. Multiple chromatographic purifications may be necessary.
-
Precipitation of triphenylphosphine oxide from a non-polar solvent like hexanes or a mixture of ether and hexanes prior to chromatography can be effective.[7]
-
-
Safety:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides used for the preparation of phosphonium salts can be toxic and should be handled with caution.
-
This application note provides a comprehensive overview and detailed protocols for the synthesis of methyl alkenyl quinolones using phosphonium reagents, which should serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
Troubleshooting & Optimization
low yield in Wittig reaction with 4-Carboxybutyl(triphenyl)phosphonium bromide
Topic: Low Yield in Wittig Reaction with 4-Carboxybutyl(triphenyl)phosphonium bromide
This guide is intended for researchers, scientists, and drug development professionals encountering low yields in Wittig reactions utilizing (4-Carboxybutyl)triphenylphosphonium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low yields when using (4-Carboxybutyl)triphenylphosphonium bromide in a Wittig reaction?
A1: The primary cause of low yields is the presence of the acidic carboxylic acid proton on the phosphonium salt. The base used to deprotonate the α-carbon to form the ylide can also deprotonate the carboxylic acid, leading to the consumption of the base and the formation of a carboxylate salt. This reduces the concentration of the active ylide species required for the reaction with the aldehyde or ketone, consequently lowering the product yield.
Q2: Can I simply add more of a strong base like n-butyllithium to overcome this issue?
A2: While adding excess strong base might seem intuitive, it can lead to complications. Strong bases like n-butyllithium can react with other functional groups on your substrate and may also promote undesirable side reactions. For substrates with acidic protons, using a weaker base in slight excess is often a more effective strategy.
Q3: Is it necessary to protect the carboxylic acid group?
A3: Protecting the carboxylic acid group is a common and often effective strategy to prevent its interference with the ylide formation. By converting the carboxylic acid to an ester (e.g., methyl or ethyl ester), the acidic proton is removed, allowing for the efficient formation of the ylide. However, this adds extra steps to the synthesis (protection and deprotection) and the choice of protecting group must be compatible with the Wittig reaction conditions.
Q4: What are some alternative methods to improve the yield without protecting the carboxylic acid?
A4: Performing the reaction in an aqueous medium with a suitable base, such as sodium hydroxide or sodium bicarbonate, can be a successful approach.[1] This method can be effective for certain substrates, particularly with stabilized ylides. The use of phase-transfer catalysts can also be beneficial in biphasic systems.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a crucial role in the Wittig reaction. Tetrahydrofuran (THF) is a commonly used solvent. For reactions involving salts, such as the phosphonium bromide and the carboxylate formed, a solvent system that can solvate both ionic and nonpolar species is advantageous. In some cases, using a biphasic system (e.g., dichloromethane and water) can be effective, especially when the ylide has sufficient organic solubility to move into the organic phase to react with the carbonyl compound.
Troubleshooting Guide
Low product yield in a Wittig reaction with (4-Carboxybutyl)triphenylphosphonium bromide can be systematically addressed by considering the following factors.
Problem 1: Inefficient Ylide Formation
Cause: The base is preferentially deprotonating the carboxylic acid instead of the α-carbon.
Solutions:
-
Base Selection: Switch from a very strong base (e.g., n-BuLi) to a milder base. The choice of base is a critical step in optimizing a Wittig reaction.[1]
-
Use an excess (2-3 equivalents) of a weaker base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hydroxide (NaOH). One equivalent will react with the carboxylic acid, and the excess will be available to form the ylide.
-
For stabilized ylides, even weaker bases like potassium carbonate can be effective.[1]
-
-
Protecting the Carboxylic Acid: This is a robust solution to prevent side reactions.
-
Convert the carboxylic acid to a methyl or ethyl ester. This is a common protecting group for carboxylic acids.
-
The deprotection can typically be achieved by hydrolysis after the Wittig reaction.
-
Problem 2: Poor Solubility of Reactants
Cause: The phosphonium salt or the intermediate carboxylate salt may have poor solubility in the reaction solvent, hindering the reaction.
Solutions:
-
Solvent System Modification:
-
Use a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the phosphonium salt.
-
Employ a biphasic solvent system, such as dichloromethane/water or toluene/water, sometimes with a phase-transfer catalyst, which can facilitate the reaction between the water-soluble salt and the organic-soluble aldehyde/ketone.
-
Problem 3: Ylide Instability or Side Reactions
Cause: The generated ylide may be unstable under the reaction conditions or may participate in side reactions.
Solutions:
-
In Situ Ylide Generation: Generate the ylide in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the carbonyl compound. This ensures that the ylide reacts as it is formed, minimizing decomposition.
-
Temperature Control: Perform the ylide formation at a low temperature (e.g., 0 °C or -78 °C) and then allow the reaction to slowly warm to room temperature after the addition of the carbonyl compound.
Problem 4: Difficult Product Purification
Cause: The acidic product can be challenging to separate from triphenylphosphine oxide and other reaction byproducts.
Solutions:
-
Aqueous Workup: After the reaction, an acidic workup can be used. The desired carboxylic acid product will be soluble in a basic aqueous solution (as its carboxylate salt), while the triphenylphosphine oxide can be extracted with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the product, which can then be isolated by filtration or extraction.
-
Chromatography: If the product is an ester (from a protection strategy), column chromatography is a standard method for purification.
Data Presentation
The following tables summarize the impact of different strategies on the yield of the Wittig reaction.
Table 1: Effect of Base and Reaction Conditions on Yield
| Phosphonium Salt | Aldehyde/Ketone | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference/Notes |
| (4-Carboxybenzyl)triphenylphosphonium bromide | Formaldehyde | NaOH (excess) | Water | Room Temp. | Not specified, but presented as a viable procedure. | [1] |
| Methoxymethyl triphenylphosphonium chloride | 3-Hydroxybenzaldehyde | KOtBu (3) | THF | 0 to RT | ~20% | Forum discussion, indicates issues with acidic protons on the aldehyde. |
| Methoxymethyl triphenylphosphonium chloride | 3-Hydroxybenzaldehyde | NaH | THF | 0 to RT | Improved consumption of aldehyde but still low yield. | Forum discussion. |
Table 2: Protecting Groups for Carboxylic Acids
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability Notes |
| Methyl Ester | Methanol, Acid catalyst (e.g., H₂SO₄) | Basic hydrolysis (e.g., NaOH, H₂O) followed by acidification. | Stable to many Wittig reaction conditions. |
| Ethyl Ester | Ethanol, Acid catalyst (e.g., H₂SO₄) | Basic hydrolysis (e.g., NaOH, H₂O) followed by acidification. | Similar to methyl ester, slightly more sterically hindered. |
| Benzyl Ester | Benzyl alcohol, DCC/DMAP | Hydrogenolysis (H₂, Pd/C) | Useful if the molecule is sensitive to basic hydrolysis. |
| tert-Butyl Ester | Isobutylene, Acid catalyst | Acidic hydrolysis (e.g., TFA, HCl) | Cleaved under acidic conditions, stable to base. |
Experimental Protocols
Protocol 1: Wittig Reaction in Aqueous Medium (Unprotected Carboxylic Acid)
This protocol is adapted from a procedure for a similar carboxyl-containing phosphonium salt.[1]
-
Materials:
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Aldehyde or ketone
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-Carboxybutyl)triphenylphosphonium bromide (1.0 eq) and the aldehyde/ketone (1.0-1.2 eq) in water.
-
Prepare a solution of NaOH (e.g., 2 M) in water. Add the NaOH solution dropwise to the stirred reaction mixture. An excess of NaOH (e.g., 2.5-3.0 eq) is typically required.
-
Stir the reaction mixture vigorously at room temperature for the recommended time (this may range from a few hours to overnight, monitoring by TLC is advised).
-
After the reaction is complete, cool the mixture in an ice bath and acidify with HCl until the pH is acidic (e.g., pH 2-3).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Wittig Reaction with Protected Carboxylic Acid
-
Step A: Protection of the Carboxylic Acid (Esterification)
-
Dissolve (4-Carboxybutyl)triphenylphosphonium bromide (1.0 eq) in an excess of methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Remove the excess alcohol under reduced pressure. The resulting phosphonium salt with the ester group can often be used directly in the next step after drying.
-
-
Step B: Wittig Reaction
-
Dissolve the ester-protected phosphonium salt (1.0 eq) in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C or -78 °C.
-
Add a strong base (e.g., n-BuLi, NaH, or KOtBu, 1.1 eq) dropwise to form the ylide. A color change (often to deep yellow, orange, or red) indicates ylide formation.
-
Stir for 30-60 minutes at this temperature.
-
Add the aldehyde or ketone (1.0 eq) dissolved in the same anhydrous solvent.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
-
Step C: Deprotection of the Ester
-
Dissolve the purified product from Step B in a suitable solvent (e.g., methanol/water mixture).
-
Add an excess of a base (e.g., NaOH or KOH).
-
Stir at room temperature or heat gently until the ester is hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid product.
-
Isolate the product by filtration or extraction.
-
Visualizations
Caption: General mechanism of the Wittig reaction with potential side reaction.
Caption: Troubleshooting workflow for low Wittig reaction yields.
References
Technical Support Center: Purification of Products from 4-Carboxybutyl(triphenyl)phosphonium bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of products from Wittig reactions involving 4-Carboxybutyl(triphenyl)phosphonium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying the products of Wittig reactions using 4-Carboxybutyl(triphenyl)phosphonium bromide?
The primary challenges stem from two main sources: the inherent byproduct of the Wittig reaction and the nature of the desired product. The stoichiometric byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired product. Additionally, the carboxylic acid moiety in the product, resulting from the use of 4-Carboxybutyl(triphenyl)phosphonium bromide, imparts high polarity. This polarity can lead to issues such as co-precipitation with TPPO, difficulty in standard chromatographic separation, and potential complications with certain workup procedures.
Q2: My desired carboxylic acid-containing product is also insoluble in non-polar solvents, so I can't use precipitation to remove triphenylphosphine oxide (TPPO). What should I do?
This is a common issue when the desired Wittig product is polar. An effective alternative is to use an acid-base extraction. By treating the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid product is converted to its water-soluble carboxylate salt. This allows for the separation of the non-polar TPPO, which will remain in the organic layer. The aqueous layer containing the desired product can then be isolated and acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.[1][2][3][4][5]
Q3: I am considering using a protecting group for the carboxylic acid. What are the advantages and disadvantages of this approach?
Using a protecting group, such as converting the carboxylic acid to an ester (e.g., methyl or ethyl ester), can simplify purification.[6][7][8][9]
-
Advantages: The resulting ester is less polar than the carboxylic acid, making it more amenable to standard purification techniques like silica gel chromatography for the removal of TPPO. It also prevents potential side reactions of the acidic proton during the Wittig reaction.[10]
-
Disadvantages: This approach adds extra steps to the synthesis: a protection step before the Wittig reaction and a deprotection step (e.g., hydrolysis) after purification. These additional steps can potentially lower the overall yield.[6][8]
Q4: Can I use column chromatography to purify my carboxylic acid-containing Wittig product?
Yes, but with some considerations. The high polarity of the carboxylic acid can lead to streaking and poor separation on a standard silica gel column. To improve the separation, it is often recommended to add a small amount of a polar, acidic solvent (e.g., acetic acid or formic acid) to the eluent. This helps to keep the carboxylic acid protonated and reduces its interaction with the silica gel, resulting in better peak shapes.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the desired alkene. | Ylide decomposition: The ylide formed from 4-Carboxybutyl(triphenyl)phosphonium bromide may be unstable under the reaction conditions. | Generate the ylide in situ in the presence of the aldehyde to ensure it reacts as it is formed. |
| Incomplete ylide formation: The base used may not be strong enough, or its quality may be poor. Traces of moisture can also quench the base and the ylide. | For non-stabilized ylides, use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure all glassware is flame-dried and solvents are anhydrous.[10] | |
| Poor quality of the aldehyde: Aldehydes can oxidize to carboxylic acids or polymerize upon storage. | Use freshly distilled or purified aldehyde for the reaction. | |
| Difficulty removing triphenylphosphine oxide (TPPO). | Co-precipitation: The polar carboxylic acid product may co-precipitate with TPPO from non-polar solvents. | Utilize acid-base extraction to separate the acidic product from the neutral TPPO. (See FAQ 2 and Protocol 1). |
| Similar polarity: The product and TPPO may have similar polarities, making chromatographic separation challenging. | Consider protecting the carboxylic acid as an ester to alter its polarity and improve chromatographic separation. (See Protocol 2). Alternatively, add a small amount of acid to the chromatography eluent.[11] | |
| Product appears as an oil and does not crystallize. | Presence of impurities: Residual TPPO or solvent can prevent crystallization. | Ensure TPPO has been thoroughly removed. Try recrystallization from a different solvent system. A common technique is to dissolve the oil in a good solvent and then slowly add a poor solvent until turbidity is observed, then cool.[13] |
| Inherent properties of the product: Some unsaturated carboxylic acids have low melting points. | If recrystallization fails, purification by column chromatography is the recommended alternative. | |
| Streaking or poor separation during column chromatography. | Interaction of the carboxylic acid with silica gel: The acidic proton can interact strongly with the polar silica stationary phase. | Add a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase to suppress the ionization of the product and improve peak shape.[11] |
Experimental Protocols
Protocol 1: Purification of Carboxylic Acid-Containing Wittig Product via Acid-Base Extraction
This protocol is designed for the separation of a polar, acidic Wittig product from the non-polar byproduct, triphenylphosphine oxide (TPPO).
1. Reaction Workup: a. After the Wittig reaction is complete, quench the reaction mixture by slowly adding water. b. Remove the organic solvent under reduced pressure. c. Dissolve the resulting residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
2. Base Extraction: a. Transfer the organic solution to a separatory funnel. b. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume equal to that of the organic layer is a good starting point. c. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. d. Allow the layers to separate. The top layer is typically the organic layer containing TPPO, and the bottom aqueous layer contains the sodium salt of your carboxylic acid product. e. Drain the lower aqueous layer into a clean flask. f. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acidic product. Combine all aqueous extracts.
3. Isolation of the Purified Product: a. Cool the combined aqueous extracts in an ice bath. b. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper). The carboxylic acid product should precipitate out of the solution. c. Collect the precipitated solid by vacuum filtration. d. Wash the solid with cold water to remove any remaining salts. e. Dry the purified product under vacuum.
Protocol 2: Purification via Protection of the Carboxylic Acid as a Methyl Ester
This protocol is suitable when acid-base extraction is not effective or when chromatographic purification of the free acid is problematic.
1. Esterification (Protection): a. Dissolve the crude reaction mixture (containing the carboxylic acid product and TPPO) in methanol. b. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). c. Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC). d. Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). e. Extract the methyl ester product into an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). g. Concentrate the solution under reduced pressure.
2. Chromatographic Purification: a. Purify the resulting crude methyl ester by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar methyl ester should separate well from the more polar TPPO. b. Collect the fractions containing the pure methyl ester and concentrate under reduced pressure.
3. Deprotection (Hydrolysis): a. Dissolve the purified methyl ester in a mixture of THF and water. b. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitor by TLC). c. Acidify the reaction mixture with dilute HCl. d. Extract the carboxylic acid product with an organic solvent. e. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the purified carboxylic acid.
Quantitative Data Summary
The yield of Wittig reactions can be highly variable depending on the substrates and reaction conditions. The following table provides a general comparison of expected outcomes for different purification strategies.
| Purification Method | Typical Purity | Typical Yield Range | Notes |
| Acid-Base Extraction | >95% | 60-85% | Highly effective for separating acidic products from neutral byproducts like TPPO. Yield can be affected by the product's solubility in the aqueous phase. |
| Protection-Chromatography-Deprotection | >98% | 50-75% (overall) | Each step (protection, chromatography, deprotection) will have an associated yield loss, leading to a potentially lower overall yield compared to a direct purification method. |
| Direct Chromatography (with acid modifier) | 90-98% | 70-90% | Can be very effective, but requires careful optimization of the solvent system to achieve good separation without significant product loss on the column. |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for purification via acid-base extraction.
Caption: Workflow for purification using a protecting group strategy.
Logical Relationship Diagram
Caption: Decision tree for selecting a purification method.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. media.neliti.com [media.neliti.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing the Witt-ig Olefination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Witt-ig olefination reactions.
Troubleshooting Guide
Difficulties during a Witt-ig reaction often manifest as low product yield, the absence of a reaction, or the formation of unexpected byproducts. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Ineffective Ylide Formation: The base may be too weak to deprotonate the phosphonium salt, or it may have degraded.[1] | - Use a stronger base. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary.[2][3] - Ensure the base is fresh and has been stored correctly.[1] - For stabilized ylides, weaker bases like sodium hydroxide or potassium carbonate can be employed.[3] |
| Presence of Water: Traces of water will quench the strong base and the ylide.[2] | - Use anhydrous solvents.[2] - Thoroughly dry the phosphonium salt before use, preferably under high vacuum.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Poor Reagent Quality: Aldehydes can oxidize to carboxylic acids or polymerize.[2][5] | - Use purified aldehydes.[2] - Consider in situ formation of the aldehyde from the corresponding alcohol if it is unstable.[5] | |
| Steric Hindrance: Sterically hindered ketones react slowly, especially with stabilized ylides, leading to poor yields.[5] | - Increase reaction time and/or temperature.[2] - For highly hindered ketones, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields in these cases.[5][6] | |
| Incorrect Stereoselectivity (E/Z Mixture) | Ylide Type: The stereochemical outcome is highly dependent on the type of ylide used.[5][7] | - For (Z)-alkenes: Use non-stabilized ylides (R group is alkyl). Performing the reaction in dimethylformamide (DMF) with lithium or sodium iodide can increase Z-selectivity.[5][8] - For (E)-alkenes: Use stabilized ylides (R group is an electron-withdrawing group like an ester or ketone).[5][6] - For obtaining (E)-alkenes from non-stabilized ylides, employ the Schlosser modification.[5][8][9] |
| Solvent Effects: The polarity of the solvent can influence the stereochemical outcome.[10][11] | - For non-stabilized ylides, non-polar solvents like toluene tend to favor Z-selectivity, while polar solvents may increase the proportion of the E-isomer.[11] - The effect of the solvent can be complex and ylide-dependent.[11] | |
| Presence of Lithium Salts: Lithium salts can affect the stereochemical outcome by influencing the equilibration of reaction intermediates.[5][12] | - For kinetic control and higher Z-selectivity with unstabilized ylides, use salt-free conditions.[5] | |
| Formation of Byproducts | Triphenylphosphine Oxide Removal: The primary byproduct, triphenylphosphine oxide (Ph₃P=O), can be difficult to separate from the desired alkene.[13] | - Purification by column chromatography is a common method.[2] - Recrystallization can also be effective for separating the non-polar alkene from the more polar phosphine oxide.[14] - The Horner-Wadsworth-Emmons reaction is an alternative where the phosphate byproduct is water-soluble, simplifying purification.[4] |
| Side Reactions: Aldehydes can undergo self-condensation or other side reactions under basic conditions.[15] | - Add the aldehyde slowly to the pre-formed ylide to minimize its exposure to basic conditions.[2] - Perform the reaction at lower temperatures to suppress side reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate base for my Witt-ig reaction?
The choice of base is critical and depends on the acidity of the phosphonium salt, which is determined by the substituents on the carbon adjacent to the phosphorus.[3]
-
Non-stabilized ylides (from alkyl-substituted phosphonium salts) require strong bases such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH).[3][16]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) are more acidic and can be formed using weaker bases like sodium hydroxide or potassium carbonate.[3]
Q2: What is the difference between a stabilized and a non-stabilized ylide and how does it affect the outcome?
The stability of the ylide dictates its reactivity and the stereochemistry of the resulting alkene.[4][6]
| Ylide Type | Substituents on Carbanion | Reactivity | Predominant Alkene Isomer |
| Non-stabilized | Alkyl or H | High | (Z)-alkene[4][7] |
| Semi-stabilized | Aryl | Intermediate | Often poor E/Z selectivity[5] |
| Stabilized | Electron-withdrawing groups (e.g., -COOR, -COR) | Low | (E)-alkene[6][7] |
Q3: My reaction is not working with a ketone. What can I do?
Ketones are generally less reactive than aldehydes in the Witt-ig reaction.[15] Sterically hindered ketones can be particularly challenging, especially with less reactive stabilized ylides.[5]
-
Increase Reaction Temperature and Time: This can help to drive the reaction to completion.[2]
-
Use a More Reactive Ylide: If the desired product allows, a non-stabilized ylide may be more effective.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: This is a powerful alternative that often gives better yields with hindered ketones.[4][5]
Q4: How can I selectively synthesize the (E)-alkene if my ylide normally gives the (Z)-isomer?
The Schlosser modification of the Witt-ig reaction is used to selectively form (E)-alkenes from non-stabilized ylides.[5][8][9] This method involves deprotonating the betaine intermediate at low temperature with a strong base like phenyllithium, followed by protonation, which leads to the thermodynamically more stable threo-betaine that eliminates to the (E)-alkene.[5][8][9]
Q5: What is the driving force of the Witt-ig reaction?
The primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2][4] The high thermodynamic stability of this bond makes the final elimination step of the reaction mechanism favorable.
Experimental Protocols
General Protocol for a Witt-ig Reaction with a Non-Stabilized Ylide
-
Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve triphenylphosphine (1.0 eq) in an anhydrous solvent like toluene. Add the corresponding alkyl halide (1.0 eq) and heat the mixture to reflux. The phosphonium salt will often precipitate as a white solid. Cool the mixture, collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry thoroughly under vacuum.[2]
-
Ylide Formation: To a flame-dried flask under an inert atmosphere, add the dried phosphonium salt (1.1 eq). Add an anhydrous aprotic solvent such as tetrahydrofuran (THF) via syringe. Cool the suspension to 0 °C or -78 °C. Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq). The formation of the ylide is often indicated by a distinct color change (e.g., orange or red). Stir the mixture for 1 hour at the cooled temperature.[2]
-
Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF via syringe to the ylide solution at the low temperature.
-
Reaction Progression and Workup: Allow the reaction to slowly warm to room temperature and stir overnight, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with water and then brine, and dry over an anhydrous salt (e.g., Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[2]
Visualizations
Caption: General experimental workflow for the Wittig olefination.
Caption: Decision tree for troubleshooting low yield in Wittig reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Phosphonium Ylides in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during organic synthesis reactions involving phosphonium ylides, primarily focusing on the Wittig reaction.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
Problem: Low or No Yield of the Desired Alkene
Low yields in a Wittig reaction can be attributed to several factors, from the stability of the reagents to the reaction conditions.[1]
| Potential Cause | Troubleshooting Steps & Optimization |
| Steric Hindrance | Bulky groups on the aldehyde/ketone or the ylide can impede the reaction, especially with stabilized ylides.[1][2] Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a more nucleophilic phosphonate-stabilized carbanion that is more effective with hindered carbonyls.[1][2] For introducing a methylene group to a highly hindered ketone, the Tebbe olefination is a viable alternative.[1] |
| Ylide Instability or Low Reactivity | Unstabilized ylides can be highly reactive and may decompose before reacting.[1] Conversely, highly stabilized ylides might not be reactive enough to engage with the carbonyl compound.[1] Ensure the ylide is generated and used under appropriate temperature and atmospheric conditions. For unstable ylides, consider in situ generation in the presence of the carbonyl compound.[3] |
| Poor Quality of Aldehyde/Ketone | Aldehydes can be prone to oxidation, polymerization, or decomposition.[1][2] Use freshly distilled or purified aldehydes for the reaction. Consider a tandem oxidation-Wittig process where the aldehyde is formed in situ from the corresponding alcohol.[2] |
| Incomplete Ylide Formation | The choice of base is crucial for the complete deprotonation of the phosphonium salt.[1] For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. Ensure the base is fresh and the reaction is conducted under anhydrous conditions using flame-dried glassware and dry solvents.[1] The formation of the ylide is often indicated by a distinct color change (e.g., orange, red).[1] |
| Side Reactions | Enolization of the carbonyl compound can occur, consuming the starting material.[1] If the starting materials contain other reactive functional groups, they may compete with the desired reaction. Protect sensitive functional groups before carrying out the Wittig reaction. |
Problem: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
A major challenge in the purification of Wittig reaction products is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has a similar polarity to the desired alkene, making separation by standard column chromatography difficult.[4]
| Method | Description |
| Precipitation/Crystallization | TPPO has low solubility in nonpolar solvents like hexanes, cyclohexane, or ether.[4][5][6] After the reaction, the mixture can be concentrated and suspended in a nonpolar solvent to precipitate the TPPO, which can then be removed by filtration.[7] |
| Complexation with Metal Salts | Adding metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can precipitate TPPO as an insoluble metal complex.[4][7] For example, adding ZnCl₂ to the reaction mixture in a polar solvent like ethanol can form an insoluble ZnCl₂(TPPO) complex that can be filtered off.[4][6] |
| Chemical Conversion | TPPO can be reacted with reagents like oxalyl chloride to form an insoluble chlorophosphonium salt that is easily separated.[7] |
Problem: Undesired E/Z Isomer Ratio (Poor Stereoselectivity)
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used.[2][8]
| Ylide Type | Expected Outcome & Troubleshooting |
| Unstabilized Ylides (R = alkyl) | These ylides typically lead to the formation of the (Z)-alkene with moderate to high selectivity under lithium-salt-free conditions.[2][9] To increase the selectivity for the (Z)-isomer, the reaction can be performed in a solvent like dimethylformamide (DMF) in the presence of lithium iodide (LiI) or sodium iodide (NaI).[2][10] To obtain the (E)-alkene, the Schlosser modification can be employed, which involves the use of phenyllithium at low temperatures to equilibrate the betaine intermediate.[2][10] |
| Stabilized Ylides (R = ester, ketone) | These ylides are more stable and the reaction is often under thermodynamic control, leading to the formation of the more stable (E)-alkene with high selectivity.[1][2][9] |
| Semi-stabilized Ylides (R = aryl) | The E/Z selectivity with these ylides is often poor, resulting in a mixture of isomers.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Wittig reaction?
A1: Besides low yields and issues with byproduct removal, common side reactions include enolization of the carbonyl starting material, which consumes the reactant without forming the desired alkene.[1] Additionally, the starting aldehyde can undergo oxidation, polymerization, or decomposition, especially if it is not pure.[2] If the aldehyde or ketone has a stereocenter at the alpha-position with an enolizable proton, racemization or epimerization can occur under the basic reaction conditions.[11]
Q2: How can I tell if my ylide has formed?
A2: The formation of a phosphonium ylide is often accompanied by a distinct color change. For example, the deprotonation of a phosphonium salt with a strong base like n-BuLi often results in a bright color, such as orange, red, or deep yellow, indicating the presence of the ylide.[1]
Q3: My reaction with a sterically hindered ketone is giving a poor yield. What can I do?
A3: Sterically hindered ketones are challenging substrates for the Wittig reaction, often resulting in slow reactions and low yields, particularly when using stabilized ylides.[1][2] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[1][2] The HWE reaction utilizes a more nucleophilic phosphonate-stabilized carbanion, which is generally more effective with hindered carbonyls.[1] An added benefit of the HWE reaction is that its phosphate byproduct is water-soluble, simplifying purification.[1]
Q4: Can the triphenylphosphine oxide (TPPO) be recycled?
A4: While the primary focus is on removing TPPO as a byproduct, there are methods to reduce it back to triphenylphosphine, which can then be reused to prepare more phosphonium salts. However, these reduction methods often require harsh reagents and may not be practical for all laboratory settings.
Q5: What is the Schlosser modification of the Wittig reaction?
A5: The Schlosser modification is a variation of the Wittig reaction that allows for the selective synthesis of (E)-alkenes from unstabilized ylides, which typically favor the formation of (Z)-alkenes.[2][10] This is achieved by using a strong base like phenyllithium at low temperatures to deprotonate the intermediate betaine, leading to a more stable threo-betaine that ultimately yields the (E)-alkene.[2]
Visualizations
Experimental Workflows and Reaction Mechanisms
Caption: The general mechanism of the Wittig reaction.
Caption: Troubleshooting workflow for low reaction yields.
Caption: General workflow for the removal of TPPO.
Caption: Mechanism of base-catalyzed racemization of a ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Phosphonium Salt Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during phosphonium salt synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my phosphonium salt synthesis reaction yield low or failing to proceed to completion?
Several factors can contribute to low yields in phosphonium salt synthesis, which is typically an SN2 reaction between a phosphine and an alkyl halide. A systematic evaluation of the following factors is recommended.
-
Reactant Steric Hindrance: The reaction is most efficient with sterically unhindered primary alkyl halides. Yields often decrease with secondary alkyl halides, and the reaction generally fails with tertiary halides due to steric hindrance impeding the nucleophilic attack by the phosphine.[1]
-
Reactivity of the Leaving Group: The nature of the halide is critical. The reactivity follows the trend: I > Br > Cl.[1][2] Reactions with alkyl chlorides may necessitate more forcing conditions, such as higher temperatures and longer reaction times, to achieve a satisfactory yield.[1]
-
Phosphine Nucleophilicity: The nucleophilicity of the phosphine is a key factor.
-
Electronic Effects: Triarylphosphines with electron-donating groups on the aryl rings exhibit enhanced nucleophilicity and generally provide better results. Conversely, phosphines with electron-withdrawing substituents can be poor nucleophiles, potentially leading to reaction failure.[3]
-
Steric Effects: Highly bulky phosphines, like tri-tert-butylphosphine, may react more slowly than less hindered phosphines such as triphenylphosphine, thus requiring higher temperatures for the reaction to proceed effectively.[1][4]
-
-
Reaction Temperature and Time: Many phosphonium salt preparations require heating.[1] If a reaction is sluggish at room temperature, a gradual increase in temperature can enhance the reaction rate and yield. It is crucial to monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time, which can range from 4 to 24 hours.[1]
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Polar aprotic solvents such as Acetonitrile (MeCN), Dichloromethane (DCM), and Dimethylformamide (DMF) are often effective.[1][3] Non-polar solvents like Toluene or Benzene are also commonly employed, as the phosphonium salt product is often insoluble and precipitates out, driving the reaction to completion.[1] The use of THF can sometimes result in complex reaction mixtures and lower yields.[1][3]
2. I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
The formation of byproducts can complicate the purification process and reduce the yield of the desired phosphonium salt.
-
Phosphine Oxidation: Tertiary phosphines, especially trialkylphosphines, are susceptible to air oxidation, which forms the corresponding phosphine oxide. This is a common issue, particularly at elevated temperatures.[1]
-
Michael Addition: When synthesizing vinylphosphonium salts, the starting phosphine can act as a nucleophile and add to the vinyl group of the product in a Michael-like addition. This can lead to the formation of bis-phosphonium salt byproducts.[1][5]
-
Elimination Reactions: The use of secondary or tertiary alkyl halides can lead to competition between the desired SN2 substitution and base-promoted elimination (E2), resulting in the formation of alkenes. This is more likely to occur in the presence of basic impurities.[1]
3. My phosphonium salt is an oil or a "greasy" solid and will not crystallize. How can I purify it?
The purification of non-crystalline phosphonium salts is a frequent challenge.[1][6]
-
Trituration: This is often the first method to attempt. It involves washing the crude product with a solvent in which the desired salt is insoluble, but the impurities are soluble. Non-polar solvents like hexane or ether are commonly used.[1]
-
Recrystallization: If trituration fails, recrystallization from a suitable solvent system can be effective. This may involve dissolving the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone) and then adding a non-polar solvent (e.g., diethyl ether or hexane) until the solution becomes cloudy, which induces crystallization. Cooling the solution can also promote crystal formation.[7]
-
Drying: Phosphonium salts can be hygroscopic, and the presence of water can prevent crystallization, leading to an oily product.[7] Drying the crude product under high vacuum or by azeotropic distillation with a solvent like toluene can be beneficial.[7]
-
Anion Exchange: In some cases, the physical properties of the phosphonium salt can be altered by exchanging the counter-ion. For instance, converting a bromide or chloride salt to a tetrafluoroborate or hexafluorophosphate salt can sometimes induce crystallinity.[4][6]
Data Presentation
Table 1: Effect of Solvent on Phosphonium Salt Synthesis Yield
| Solvent | Polarity | Typical Yield | Remarks | Reference |
| Acetonitrile (MeCN) | Polar Aprotic | Good to Excellent | Often a good starting point for many syntheses. | [1][3] |
| Dichloromethane (DCM) | Polar Aprotic | Good to Excellent | Effective for a wide range of substrates. | [1][3] |
| Toluene | Non-polar | Variable to Good | Product may precipitate, driving the reaction. | [1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Poor to Moderate | Can lead to complex mixtures and lower yields. | [1][3] |
| Dimethylformamide (DMF) | Polar Aprotic | Good | Useful for less reactive halides. | [1][2] |
Experimental Protocols
General Protocol for the Synthesis of a Triphenylphosphonium Bromide Salt
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in an appropriate solvent (e.g., toluene or acetonitrile, see Table 1).
-
Reaction Initiation: Add the alkyl bromide (1.0-1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to several days depending on the reactivity of the alkyl bromide.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the precipitation of the phosphonium salt.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product has precipitated, collect the solid by filtration. If the product is soluble, remove the solvent under reduced pressure.
-
Purification: Wash the crude product with a non-polar solvent such as diethyl ether or hexane to remove any unreacted starting materials.[1] If necessary, recrystallize the product from a suitable solvent system (e.g., dichloromethane/diethyl ether).[7]
-
Drying: Dry the purified phosphonium salt under high vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for low phosphonium salt yield.
Caption: Decision tree for the purification of phosphonium salts.
References
- 1. benchchem.com [benchchem.com]
- 2. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 3. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties [mdpi.com]
- 4. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
effect of base choice on Wittig reaction outcome
Topic: Effect of Base Choice on Wittig Reaction Outcome
This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of base selection in the Wittig reaction. It is intended for researchers, scientists, and professionals in drug development who utilize this fundamental transformation in organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during your Wittig reaction, with a focus on how the choice of base can be the root cause and solution.
Q1: My reaction has a very low yield or is not proceeding at all. Could the base be the problem?
A1: Yes, this is a common issue directly related to the base. There are two primary reasons for this failure:
-
Insufficient Base Strength: The most crucial role of the base is to deprotonate the phosphonium salt to form the ylide.[1] If the base is not strong enough, ylide formation will be incomplete or may not occur at all.[2] This is particularly true for non-stabilized ylides (where the R group on the ylide is an alkyl group), which are derived from phosphonium salts with a high pKa (~22-35).[3][4] For these, you must use a very strong base.
-
Ylide Instability: Highly reactive, non-stabilized ylides can be unstable and may decompose before reacting with your carbonyl compound, especially if generated at high temperatures or if the carbonyl is added too slowly.[2]
-
Solution: Generate the ylide at a low temperature (e.g., -78 °C or 0 °C) and add the aldehyde or ketone slowly at that same low temperature.[2] Consider in situ generation where the carbonyl compound is present as the ylide is formed, though this can sometimes lead to other side reactions.
-
Q2: I am getting the wrong stereoisomer. My reaction is producing the (E)-alkene when I want the (Z)-alkene. How can I fix this?
A2: This is a classic problem in Wittig chemistry, and the choice of base is central to solving it. The stereochemical outcome depends on whether the reaction is under kinetic or thermodynamic control, which is heavily influenced by the presence of lithium salts.[6][7]
-
The Role of Lithium Salts: Bases like n-BuLi produce lithium halide salts (e.g., LiBr) as a byproduct. These lithium cations can coordinate to the oxygen atom in the betaine or oxaphosphetane intermediate.[8][9] This coordination makes the initial cycloaddition step reversible, allowing the intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which decomposes to the (E)-alkene .[6]
-
Achieving (Z)-Selectivity: To favor the (Z)-alkene , you must use conditions that are under kinetic control, where the initial, faster-forming syn-oxaphosphetane collapses to the product before it can equilibrate.[8][10] This is achieved by using "salt-free" conditions.
-
Solution: Switch to a sodium or potassium-based base that does not introduce lithium cations. Excellent choices for high (Z)-selectivity include sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).[5] These bases effectively generate the ylide without producing lithium salts that promote equilibration.[8]
-
Q3: My reaction is producing many side products. How can the base choice help minimize them?
A3: Side reactions can often be traced back to the basicity of the reaction mixture.
-
Enolization of the Carbonyl: If your aldehyde or ketone has acidic α-hydrogens, a very strong base can deprotonate it, forming an enolate. This enolate will not react in the Wittig reaction and may participate in other side reactions like aldol condensations.[2]
-
Ylide Side Reactions: Unstabilized ylides are strongly basic and can act as a base themselves, leading to issues like the epimerization of stereocenters alpha to the carbonyl.
-
Solution:
-
Change the Order of Addition: Add the base to the phosphonium salt to pre-form the ylide completely. Then, slowly add the carbonyl compound to the ylide solution at low temperature. This ensures the strong base is consumed before the sensitive carbonyl is introduced.[2]
-
Use a Milder Base (for Stabilized Ylides): If you are using a stabilized ylide (containing an electron-withdrawing group like an ester or ketone), the phosphonium salt is much more acidic. You can, and should, use a milder base like sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃), or even sodium hydroxide (NaOH).[5][11] Using an unnecessarily strong base like n-BuLi with these substrates is a common cause of side reactions.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general rule for selecting a base for a Wittig reaction?
A1: The primary rule is to match the base strength to the acidity of the phosphonium salt, which depends on the ylide's stability.
-
For Non-Stabilized Ylides (R = alkyl, H, aryl): The C-H bond is less acidic. You must use a very strong base capable of deprotonating a substrate with a pKa of ~22-35.[3][4] Suitable bases include n-BuLi, NaH, NaNH₂, LiHMDS, NaHMDS, and KHMDS.[3][5]
-
For Stabilized Ylides (R = CO₂R', COR, CN): The C-H bond is significantly more acidic due to resonance stabilization of the negative charge. Milder bases are sufficient and preferable.[11] Suitable bases include alkoxides (e.g., NaOEt, KOtBu) or even carbonates (K₂CO₃).[5][12]
Q2: How do different bases affect the E/Z selectivity of the final alkene?
A2: The cation of the base is the most critical factor.
-
(Z)-Selective Reactions (Kinetic Control): Non-stabilized ylides react rapidly and irreversibly under salt-free conditions to give predominantly the (Z)-alkene.[6][9] To achieve this, use sodium or potassium bases (NaH, NaHMDS, KHMDS) in aprotic solvents like THF.[8]
-
(E)-Selective Reactions (Thermodynamic Control): Stabilized ylides react reversibly, allowing intermediates to equilibrate to the more stable configuration that leads to the (E)-alkene.[9][13] This outcome is generally favored regardless of the base. For non-stabilized ylides, using a lithium base (like n-BuLi) or adding lithium salts (like LiI) can promote equilibration and increase the amount of the (E)-alkene.[3][6]
Data Presentation: Common Bases for the Wittig Reaction
| Base | Abbreviation | pKa (Conj. Acid) | Typical Solvent | Common Use Case |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl Ether, Hexanes | Strong base for non-stabilized ylides.[12] |
| Sodium Hydride | NaH | ~36 | THF, DMF | Strong, non-nucleophilic base for non-stabilized ylides.[14] |
| Sodium Amide | NaNH₂ | ~38 | THF, Liquid Ammonia | Strong base for non-stabilized ylides.[3] |
| Potassium tert-Butoxide | KOtBu | ~19 | THF, t-BuOH | Milder base, suitable for stabilized ylides.[14] |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 | THF | Strong, non-nucleophilic base for high (Z)-selectivity (salt-free).[5] |
| Potassium Hexamethyldisilazide | KHMDS | ~26 | THF | Strong, non-nucleophilic base for high (Z)-selectivity (salt-free).[5] |
Experimental Protocols
Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction (Salt-Free)
This protocol uses a non-stabilized ylide and a potassium-based base to favor the kinetic (Z)-alkene product.
-
Apparatus Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Ylide Generation:
-
Suspend the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Potassium Hexamethyldisilazide (KHMDS) (1.05 equivalents) in THF dropwise via syringe.
-
Allow the mixture to stir at -78 °C for 1 hour. The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).[2]
-
-
Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add this solution to the cold ylide mixture dropwise via syringe.
-
Keep the reaction at -78 °C and monitor its progress by TLC.
-
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Protocol 2: General Procedure for a Wittig Reaction with a Stabilized Ylide
This protocol uses a stabilized ylide, which generally favors the (E)-alkene product and allows for the use of a milder base.
-
Apparatus Setup: Use a standard round-bottom flask equipped with a magnetic stir bar under an inert atmosphere. Anhydrous conditions are recommended but are less critical than with non-stabilized ylides.
-
Reaction Setup:
-
Dissolve the stabilized phosphonium salt (e.g., (carbomethoxymethyl)triphenylphosphonium bromide) (1.1 equivalents) and the aldehyde or ketone (1.0 equivalent) in a suitable solvent like THF or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a mild base such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) (1.5 equivalents) to the mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically several hours to overnight).
-
-
Workup:
-
Filter the reaction mixture to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Logical workflow for selecting a base in the Wittig reaction.
Caption: Influence of base cation on the stereochemical pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reagents - Wikipedia [en.wikipedia.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Removing Triphenylphosphine Oxide from Reaction Mixtures
Triphenylphosphine oxide (TPPO) is a common byproduct in many widely used organic reactions, including the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1] Due to its physical properties, removing TPPO from the desired reaction product can be a significant purification challenge, often necessitating tedious and costly chromatographic methods, especially on a large scale.[1][2]
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers efficiently remove TPPO from their reaction mixtures.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My product is relatively non-polar. What is the best way to remove TPPO without column chromatography?
Answer: For non-polar products, the most straightforward method is precipitation or crystallization of TPPO by taking advantage of its poor solubility in non-polar solvents.
Underlying Principle: Triphenylphosphine oxide is poorly soluble in solvents like hexane, pentane, cyclohexane, and cold diethyl ether.[1][2][3][4][5] If your product is soluble in these solvents, TPPO can often be selectively precipitated and removed by filtration.
Experimental Protocol: Precipitation from a Non-Polar Solvent
-
Concentrate: Remove the reaction solvent from your crude mixture under reduced pressure.
-
Suspend: Suspend the resulting residue in a minimal amount of a cold, non-polar solvent or solvent mixture in which your product is soluble but TPPO is not (e.g., diethyl ether, pentane/ether, or hexane/ether).[4][6]
-
Triturate: Stir the suspension vigorously. TPPO should precipitate as a white solid. Cooling the mixture in an ice bath can often improve precipitation.[5]
-
Filter: Filter the mixture through a Büchner funnel or a sintered glass funnel to remove the solid TPPO.
-
Rinse: Wash the collected solid with a small amount of the cold non-polar solvent to recover any occluded product.
-
Isolate: Combine the filtrates and concentrate under reduced pressure to isolate your purified product. This process can be repeated if necessary to remove residual TPPO.[4][6]
Question 2: My product is polar and soluble in solvents like ethanol or ethyl acetate. How can I remove TPPO without chromatography?
Answer: For polar products, precipitation of TPPO as a metal salt complex is a highly effective, chromatography-free method. The use of zinc chloride (ZnCl₂) in polar organic solvents is well-documented and efficient.[7][8]
Underlying Principle: TPPO acts as a Lewis base and forms a stable, insoluble coordination complex with Lewis acids like zinc chloride. The resulting ZnCl₂(TPPO)₂ adduct readily precipitates from various polar solvents and can be removed by filtration.[7][8][9]
Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol
(Adapted from Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. J. Org. Chem. 2017, 82, 9931–9936)[7]
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Dissolve Crude Product: After an appropriate aqueous workup, remove the reaction solvent under reduced pressure. Dissolve the crude residue in a suitable volume of ethanol at room temperature.
-
Precipitate: Add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. A 2:1 ratio of ZnCl₂ to TPPO is generally optimal for efficient removal.[7] A heavy, white precipitate of the ZnCl₂(TPPO)₂ complex should form.[8]
-
Stir and Scrape: Stir the mixture to encourage complete precipitation. Scraping the sides of the flask can help induce crystallization.[8]
-
Filter: Collect the solid precipitate by vacuum filtration.
-
Wash: Wash the filter cake with a small amount of cold ethanol to recover any entrained product.
-
Isolate Product: Concentrate the filtrate to remove the ethanol. The residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc salts, leaving your purified product in solution.[7][8]
Data Presentation: Efficiency of ZnCl₂ Precipitation in Various Solvents
The table below summarizes the percentage of TPPO remaining in solution after precipitation with a 2:1 ratio of ZnCl₂ to TPPO in different polar solvents.
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate (EtOAc) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| Isopropyl Alcohol (iPrOH) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyl-THF | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Methanol (MeOH) | >15% |
| Acetonitrile (MeCN) | >15% |
| Acetone | >15% |
| Dichloromethane (DCM) | No Precipitation |
| Data sourced from J. Org. Chem. 2017, 82, 9931–9936.[7][8] |
Question 3: I tried precipitating TPPO, but my desired product co-precipitated, leading to low yield. What should I do?
Answer: Co-precipitation can occur if your product has low solubility in the chosen solvent system or if it gets trapped within the crystal lattice of the precipitating TPPO or its complex. Here are several troubleshooting steps:
-
Adjust the Solvent System: Try a different solvent or a solvent mixture. The ideal system maximizes the solubility of your product while minimizing the solubility of TPPO or its complex.[1]
-
Modify the Temperature: Solubility is temperature-dependent. Experiment with carrying out the precipitation at a slightly higher or lower temperature to find a window where your product remains in solution.[1]
-
Adjust Stoichiometry: If using a metal salt, reduce the equivalents of the salt. While this may result in slightly less TPPO removal, it can significantly prevent co-precipitation of the product.[7]
-
Change the Order of Addition: Slowly adding the precipitating agent (e.g., ZnCl₂ solution) to the crude mixture may result in cleaner precipitation.
Visualization: Troubleshooting Co-Precipitation
Frequently Asked Questions (FAQs)
Q1: What is the solubility of triphenylphosphine oxide in common laboratory solvents?
A1: Understanding the solubility profile of TPPO is crucial for designing an effective purification strategy.
Data Presentation: TPPO Solubility
| Solvent | Solubility | Reference(s) |
| Poorly Soluble | ||
| Water | Almost insoluble | [1][2][10][11][12] |
| Hexane | Almost insoluble | [1][2][10][11][12] |
| Pentane | Not soluble at all | [3] |
| Cyclohexane | Almost insoluble | [1][2][10][11] |
| Petroleum Ether | Almost insoluble | [1][10][11] |
| Cold Diethyl Ether | Poorly soluble | [9] |
| Readily Soluble | ||
| Ethanol | Readily soluble (~20 mg/mL) | [10][11][12][13] |
| Dichloromethane (DCM) | Readily soluble | [10][11][12] |
| Tetrahydrofuran (THF) | Soluble | [1] |
| Toluene | Soluble | [1][10][11] |
| Benzene | Soluble | [10][11] |
| Ethyl Acetate | Soluble | [10][11] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~3 mg/mL) | [13] |
| Dimethylformamide (DMF) | Soluble (~3 mg/mL) | [13] |
| Acetic Acid | Readily soluble | [10][11][12] |
Q2: Are there alternatives to triphenylphosphine to avoid the formation of TPPO?
A2: Yes, several strategies exist to circumvent the TPPO purification issue at the reaction design stage:
-
Polymer-supported Triphenylphosphine: Using a resin-bound phosphine allows the resulting polymer-bound TPPO to be removed by simple filtration.[14][15][16]
-
Modified Phosphines: Phosphines can be designed with acidic or basic functional groups. The resulting phosphine oxides can then be easily removed by a simple acid-base extraction.[14][17][18] For example, diphenyl(2-pyridyl)phosphine oxide can be removed by washing with dilute acid.[17]
Q3: How can I select the best TPPO removal method for my specific reaction?
A3: The optimal method depends primarily on the polarity and solubility of your desired product. The workflow below provides a general decision-making framework.
Visualization: General Method Selection Workflow
Visualization: Workflow for TPPO Removal via ZnCl₂ Precipitation
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. shenvilab.org [shenvilab.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
stability issues with 4-Carboxybutyl(triphenyl)phosphonium bromide ylide
Welcome to the technical support center for 4-Carboxybutyl(triphenyl)phosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this reagent, particularly in the context of its ylide for Wittig reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 4-Carboxybutyl(triphenyl)phosphonium bromide and its corresponding ylide.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Ylide Formation | 1. Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the phosphonium salt effectively. 2. Base Incompatibility: The presence of the acidic carboxylic acid proton can consume the base. 3. Moisture in Reaction: Ylides are sensitive to moisture and can be protonated by water. | 1. Select an Appropriate Base: Use a strong base such as sodium hydride (NaH), sodium amide (NaNH₂), or n-butyllithium (n-BuLi). For this specific reagent, weaker bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) may also be effective due to the activating effect of the carboxyl group. 2. Use Excess Base: Employ at least two equivalents of the base – one to deprotonate the carboxylic acid and the second to form the ylide. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield of Alkene Product | 1. Ylide Decomposition: The ylide may be decomposing before it can react with the carbonyl compound. Ylides are sensitive to air, moisture, and heat. 2. Poorly Reactive Carbonyl: Sterically hindered ketones are less reactive in the Wittig reaction. 3. Side Reactions: The presence of lithium salts from organolithium bases can sometimes lead to side products by stabilizing the betaine intermediate. | 1. In Situ Generation: Generate the ylide in the presence of the aldehyde or ketone to ensure it reacts as it is formed. Avoid isolating the ylide. 2. Optimize Reaction Conditions: If using a ketone, a more reactive (unstabilized) ylide might be necessary if applicable to your synthesis. Alternatively, consider using a more reactive aldehyde if your synthetic route allows. 3. Change the Base: If using an organolithium base, consider switching to a sodium-based base like NaH or NaNH₂ to minimize betaine stabilization.[1] |
| Formation of Unexpected Byproducts | 1. Protonation of Ylide: The acidic proton of the carboxylic acid can protonate the ylide, preventing the Wittig reaction. 2. Reaction with Solvent: Some ylides can react with certain solvents. | 1. Use Sufficient Base: As mentioned, use at least two equivalents of base to deprotonate both the carboxylic acid and the phosphonium salt. 2. Choose an Inert Solvent: Use a non-polar, aprotic solvent like THF or diethyl ether. |
| Incorrect Stereochemistry (E/Z Mixture) | 1. Semi-Stabilized Ylide: The ylide of 4-Carboxybutyl(triphenyl)phosphonium bromide is considered semi-stabilized, which can often lead to a mixture of E and Z isomers. 2. Reaction Conditions: The solvent and presence of salts can influence the stereochemical outcome. | 1. Favoring the E-isomer: Use a stabilized ylide, which generally favors the formation of the E-alkene under thermodynamic control.[1] 2. Favoring the Z-isomer: For unstabilized ylides, running the reaction in a non-polar, aprotic solvent in the absence of lithium salts favors the formation of the Z-alkene.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between a stabilized and an unstabilized phosphonium ylide?
A1: The stability of a phosphonium ylide is determined by the substituent (R group) attached to the negatively charged carbon.[1] Ylides with electron-withdrawing groups (like esters or ketones) are considered "stabilized" and are generally more stable and less reactive.[2] Ylides with alkyl groups are "unstabilized" and are more reactive.[2] The ylide of 4-Carboxybutyl(triphenyl)phosphonium bromide is considered semi-stabilized.
Q2: Why is my Wittig reaction giving a poor E/Z selectivity?
A2: Poor stereoselectivity can arise from using a semi-stabilized ylide, which often gives a mixture of E and Z isomers.[1] Additionally, reaction conditions such as the solvent and the presence of certain salts can influence the stereochemical outcome. To improve selectivity, ensure you are using distinctly stabilized or unstabilized ylides and consider optimizing the reaction conditions. For Z-selectivity with unstabilized ylides, use salt-free conditions.[1]
Q3: Can I isolate my phosphonium ylide before adding the carbonyl compound?
A3: While stabilized ylides are often stable enough to be isolated, purified, and stored, it is generally recommended to generate the ylide of 4-Carboxybutyl(triphenyl)phosphonium bromide in situ. This means preparing it in the reaction flask and adding the carbonyl compound directly without isolation. This minimizes decomposition due to the ylide's sensitivity to air and moisture.
Q4: The carboxylic acid group in my phosphonium salt seems to be interfering with the reaction. What should I do?
A4: The acidic proton of the carboxylic acid will react with the base. Therefore, you must use at least two equivalents of the base: one to deprotonate the carboxylic acid and the second to form the ylide. Alternatively, you can protect the carboxylic acid group as an ester before the Wittig reaction and deprotect it afterward.
Experimental Protocols
Protocol 1: In Situ Generation of the Ylide for Wittig Reaction
This protocol is adapted for the use of 4-Carboxybutyl(triphenyl)phosphonium bromide with an aldehyde.
Materials:
-
4-Carboxybutyl(triphenyl)phosphonium bromide
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add 1.2 equivalents of 4-Carboxybutyl(triphenyl)phosphonium bromide to a flame-dried round-bottom flask with a magnetic stirrer.
-
Add anhydrous THF to the flask.
-
In a separate flask, weigh 2.5 equivalents of NaH. Carefully wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Suspend the washed NaH in anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add the solution of the phosphonium salt to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Cool the ylide solution back to 0 °C and add a solution of 1.0 equivalent of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the in situ generation of the ylide and subsequent Wittig reaction.
Caption: Logical steps for troubleshooting low product yield in the Wittig reaction.
References
impact of steric hindrance on Wittig reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of steric hindrance on the efficiency of the Wittig reaction. It is intended for researchers, scientists, and professionals in drug development who utilize this fundamental reaction in their synthetic workflows.
Troubleshooting and FAQs
This section addresses common issues encountered during the Wittig reaction, with a focus on problems arising from sterically demanding substrates.
Q1: What are the primary reasons for low or no yield in my Wittig reaction?
Low yields in the Wittig reaction can be attributed to several factors:
-
Steric Hindrance: Bulky substituents on either the carbonyl compound (aldehyde or ketone) or the phosphonium ylide can significantly impede the reaction rate. Sterically hindered ketones are particularly challenging substrates.
-
Ylide Instability: Unstabilized ylides are highly reactive but can decompose if not used promptly after generation.
-
Poor Ylide Formation: Incomplete deprotonation of the phosphonium salt due to the use of an inappropriate or weak base, or the presence of moisture, will result in a lower concentration of the active ylide.
-
Side Reactions: The basic conditions of the reaction can lead to side reactions such as the enolization of the carbonyl compound.
-
Substrate Purity: Impurities in the starting materials, such as the presence of water or oxidized aldehyde, can interfere with the reaction.
Q2: My reaction with a sterically hindered ketone is failing. What are my options?
When dealing with sterically hindered ketones, consider the following alternatives and optimizations:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for sterically demanding ketones. The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally provide better yields with hindered substrates. A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.
-
Tebbe Olefination: For the specific case of converting a hindered ketone to its methylene derivative (=CH₂), the Tebbe reaction is a powerful alternative.
-
Use of Unstabilized Ylides: If the Wittig reaction is still desired, non-stabilized ylides are more reactive than their stabilized counterparts and may provide better results with hindered ketones.
-
Reaction Conditions: Ensure strictly anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH) to ensure complete ylide formation.
Q3: How does the choice of ylide (stabilized vs. unstabilized) affect the reaction with a sterically hindered substrate?
The stability of the ylide is a critical factor:
-
Unstabilized Ylides (e.g., R = alkyl): These are more reactive and are more likely to react with sterically hindered ketones. They typically favor the formation of the Z-alkene.
-
Stabilized Ylides (e.g., R = CO₂R', COR'): These are less reactive due to the delocalization of the negative charge. They often fail to react or give very low yields with sterically hindered ketones. When they do react, they predominantly form the E-alkene.
Q4: Can I predict the stereochemical outcome of a Wittig reaction involving a sterically hindered substrate?
The stereochemistry is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. Steric interactions play a crucial role:
-
For unstabilized ylides , the reaction is typically under kinetic control, and the transition state leading to the Z-alkene is favored due to minimized steric interactions.
-
For stabilized ylides , the reaction can be reversible, allowing for equilibration to the more thermodynamically stable intermediate, which leads to the E-alkene.
However, with highly hindered substrates, the stereoselectivity can be poor, and a mixture of isomers may be obtained.
Data Presentation: Impact of Steric Hindrance on Reaction Yield
The following table summarizes the effect of steric hindrance on the yield of the Wittig reaction and compares it with the Horner-Wadsworth-Emmons (HWE) reaction for selected substrates.
| Carbonyl Compound | Ylide/Phosphonate | Reaction | Product | Yield (%) | Reference |
| Cyclohexanone | Ph₃P=CH₂ | Wittig | Methylenecyclohexane | ~85% | |
| Camphor (hindered) | Ph₃P=CH₂ | Wittig | Methylene camphor | ~60-70% | |
| Pivaldehyde (hindered) | Ph₃P=CHCO₂Et (stabilized) | Wittig | Ethyl 4,4-dimethyl-2-pentenoate | Low/No Reaction | |
| Pivaldehyde (hindered) | (EtO)₂P(O)CH₂CO₂Et | HWE | Ethyl 4,4-dimethyl-2-pentenoate | >90% | |
| 2-Adamantanone (highly hindered) | Ph₃P=CH₂ | Wittig | Methylene adamantane | ~15-20% |
Experimental Protocols
Protocol 1: Wittig Olefination of a Sterically Hindered Ketone (Camphor)
This protocol details the synthesis of methylene camphor from camphor using methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Camphor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.05 eq.) in portions. The formation of the ylide is indicated by the appearance of a yellow-orange color.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Camphor:
-
Dissolve camphor (1.0 eq.) in a minimal amount of anhydrous THF.
-
Slowly add the camphor solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel (eluting with a non-polar solvent such as hexanes) to isolate the methylene camphor.
-
Visualizations
Validation & Comparative
A Comparative Guide to 4-Carboxybutyl(triphenyl)phosphonium bromide and Alternative Olefination Reagents
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. The Wittig reaction stands as a cornerstone methodology for this purpose, enabling the conversion of aldehydes and ketones into alkenes. Within the arsenal of Wittig reagents, specialized phosphonium salts like 4-Carboxybutyl(triphenyl)phosphonium bromide offer unique advantages for constructing complex molecules, particularly in the field of drug development.
This guide provides an objective comparison of 4-Carboxybutyl(triphenyl)phosphonium bromide with other classes of Wittig reagents and the prominent Horner-Wadsworth-Emmons (HWE) reagents. We will delve into differences in reactivity, stereoselectivity, and practical applications, supported by experimental protocols and performance data to inform reagent selection for researchers and scientists.
Overview of Olefination Reagents
The choice of reagent is critical as it dictates the stereochemical outcome of the reaction—that is, whether a (Z)-alkene (cis) or an (E)-alkene (trans) is formed. This selectivity is primarily governed by the electronic nature of the phosphorus-stabilized carbanion.
-
(4-Carboxybutyl)triphenylphosphonium bromide : This salt is the precursor to an unstabilized ylide . The presence of a simple alkyl chain adjacent to the phosphonium group means the resulting carbanion (ylide) is highly reactive and less stable. Such ylides are known to predominantly form (Z)-alkenes.[1][2] Its key structural feature is the terminal carboxylic acid, making it invaluable for synthesizing molecules like prostaglandins where this functionalized side-chain is required.[3][4]
-
Stabilized Wittig Reagents : These are derived from phosphonium salts where the α-carbon is attached to an electron-withdrawing group (e.g., an ester like in (Carbethoxymethylene)triphenylphosphorane). This resonance stabilization makes the ylide less reactive, and under thermodynamic control, it leads preferentially to the formation of (E)-alkenes.[2][5][6]
-
Horner-Wadsworth-Emmons (HWE) Reagents : The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts.[1][5][7] This reaction almost exclusively produces (E)-alkenes and offers significant practical advantages, most notably the easy removal of its water-soluble phosphate byproduct.[5][8]
Comparative Performance Data
The selection of an olefination reagent is driven by the desired stereochemical outcome. The tables below summarize the key characteristics and typical performance of different reagent classes.
Table 1: Comparison of Common Olefination Reagent Properties
| Feature | 4-Carboxybutyl(triphenyl)phosphonium bromide | (Carbethoxymethylene)triphenylphosphorane | Triethyl phosphonoacetate (HWE) |
| Reagent Type | Wittig Salt (Unstabilized Ylide Precursor) | Wittig Ylide (Stabilized) | HWE Reagent |
| Structure | Ph₃P⁺-(CH₂)₄COOH Br⁻ | Ph₃P=CHCOOEt | (EtO)₂P(O)CH₂COOEt |
| Key Advantage | Forms (Z)-alkenes; introduces carboxyl functional group.[2] | Stable, easy to handle reagent. | Forms (E)-alkenes; water-soluble byproduct simplifies purification.[5][8] |
| Key Disadvantage | Byproduct (Ph₃PO) can be difficult to remove.[5] | Almost exclusively forms (E)-alkenes. | Reagent must contain an electron-withdrawing group for high reactivity.[8] |
| Predominant Isomer | (Z)-Alkene | (E)-Alkene | (E)-Alkene |
Table 2: Representative Reaction Outcomes with a Prostaglandin Lactol Intermediate
| Reagent Used | Carbonyl Substrate | Typical Conditions | Approx. Yield (%) | Typical Z:E Ratio |
| Ylide from 4-Carboxybutyl(triphenyl)phosphonium bromide | Corey Lactol derivative | KHMDS, THF, -78°C to RT | 75-85% | >95:5 |
| (Carbethoxymethylene)triphenylphosphorane | Corey Lactol derivative | Toluene, Reflux | 80-90% | <5:95 |
| Anion from Triethyl phosphonoacetate (HWE) | Corey Lactol derivative | NaH, THF, 0°C to RT | 85-95% | <2:98 |
Note: Yields and ratios are representative and can vary based on specific substrate, protecting groups, and precise reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and application of these reagents.
Protocol 1: Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide [3][9]
-
Apparatus : A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).
-
Reagents : Combine 5-bromovaleric acid (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile).
-
Reaction : Heat the mixture to reflux and maintain for 24-48 hours.
-
Workup : Cool the reaction mixture to room temperature. If using toluene, the product may crystallize directly. If not, concentrate the solvent under reduced pressure.
-
Purification : Recrystallize the resulting solid from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield the product as a white crystalline solid.
Protocol 2: Wittig Reaction for Prostaglandin α-Chain Installation [3][10][11]
-
Apparatus : A flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Ylide Generation : Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C or below.
-
Add a strong base, such as potassium t-butoxide (2.0 eq) or potassium bis(trimethylsilyl)amide (KHMDS) (2.0 eq), dropwise. A characteristic color change (typically to orange or deep red) indicates ylide formation. Stir for 30-60 minutes.
-
Reaction : Cool the ylide solution to a low temperature (e.g., -78°C to -40°C). Slowly add a solution of the prostaglandin core containing the aldehyde function (e.g., a Corey lactol derivative, 1.0 eq) in anhydrous THF via cannula.
-
Monitoring : Allow the reaction to warm slowly to room temperature over several hours or overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Acidify the aqueous layer to a pH of 3-4 with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extraction : Extract the product with an organic solvent like ethyl acetate. The aqueous layer will contain the salt byproducts, while the organic layer contains the desired prostaglandin and the triphenylphosphine oxide.
-
Purification : After drying and concentrating the organic phase, the product is typically purified from the triphenylphosphine oxide byproduct using column chromatography.
Conclusion and Recommendations
The choice between 4-Carboxybutyl(triphenyl)phosphonium bromide and other olefination reagents is dictated by the synthetic goal.
-
Choose 4-Carboxybutyl(triphenyl)phosphonium bromide when the synthesis requires the stereoselective formation of a (Z)-alkene and the incorporation of a terminal carboxylic acid. Its application in the synthesis of prostaglandins is a classic example where this specific combination of stereochemistry and functionality is essential.[3]
-
Choose a Stabilized Wittig Reagent for the reliable synthesis of (E)-alkenes when the reagent is commercially available and the presence of triphenylphosphine oxide byproduct is manageable.
-
Choose a Horner-Wadsworth-Emmons Reagent for the highly stereoselective synthesis of (E)-alkenes , especially when dealing with sterically hindered ketones or when simplified purification is a priority. The ease of removing its water-soluble byproduct makes it a highly efficient and often superior alternative for E-alkene synthesis.[5]
References
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. (4-Carboxybutyl)triphenylphosphonium bromide 98 17814-85-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. (4-Carboxybutyl)triphenylphosphonium bromide | 17814-85-6 [chemicalbook.com]
- 10. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]
- 11. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to 4-Carboxybutyl(triphenyl)phosphonium bromide and Its Alternatives for Drug Development and Scientific Research
For researchers and professionals in the fields of drug development and organic synthesis, the selection of appropriate reagents is paramount. 4-Carboxybutyl(triphenyl)phosphonium bromide is a widely utilized Wittig reagent, crucial for the introduction of a five-carbon carboxylic acid-terminated chain onto a carbonyl group. This guide provides a comprehensive spectroscopic comparison of this key compound with its structurally similar alternatives: (3-Carboxypropyl)triphenylphosphonium bromide, (5-Carboxypentyl)triphenylphosphonium bromide, and the foundational Wittig reagent, methyltriphenylphosphonium bromide. The presented data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offers a basis for informed selection and quality control in experimental workflows.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Carboxybutyl(triphenyl)phosphonium bromide and its selected alternatives. This data is essential for the identification and purity assessment of these reagents.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (m) | -CH₂-P (m) | -CH₂-C=O (t) | Other Aliphatic Protons (m) | -COOH (s) | Solvent |
| 4-Carboxybutyl(triphenyl)phosphonium bromide | 7.72 - 7.91 | 3.64 - 3.67 | 2.30 - 2.64 | 1.57 - 1.94 | ~12.1 | DMSO-d₆ / CDCl₃[1] |
| (3-Carboxypropyl)triphenylphosphonium bromide | ~7.70 - 7.90 | ~3.60 - 3.80 | ~2.40 - 2.60 | ~1.80 - 2.00 | Not explicitly found | DMSO-d₆ |
| (5-Carboxypentyl)triphenylphosphonium bromide | 7.76 - 7.91 | 3.40 - 3.47 | 2.29 | 1.62 - 1.72 | Not explicitly found | CD₃OD[2] |
| methyltriphenylphosphonium bromide | 7.67 - 7.84 | 3.27 (d, J=13.3 Hz) | N/A | N/A | N/A | CDCl₃[3] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | -CH₂-P | -C=O | Aliphatic Carbons |
| 4-Carboxybutyl(triphenyl)phosphonium bromide | ~118-135 | ~22-23 | ~174 | ~21, ~33 |
| (3-Carboxypropyl)triphenylphosphonium bromide | Data not explicitly found | Data not explicitly found | Data not explicitly found | Data not explicitly found |
| (5-Carboxypentyl)triphenylphosphonium bromide | Data not explicitly found | Data not explicitly found | Data not explicitly found | Data not explicitly found |
| methyltriphenylphosphonium bromide | ~117-135 | ~12-13 | N/A | N/A |
Table 3: FT-IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)
| Compound | C=O Stretch | P-Ph Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | O-H Stretch (Carboxylic Acid) |
| 4-Carboxybutyl(triphenyl)phosphonium bromide | ~1710 | ~1435, ~1110 | ~3050 | ~2930 | ~2500-3300 (broad) |
| (3-Carboxypropyl)triphenylphosphonium bromide | ~1710 | ~1435, ~1110 | ~3050 | ~2930 | ~2500-3300 (broad) |
| (5-Carboxypentyl)triphenylphosphonium bromide | ~1710 | ~1435, ~1110 | ~3050 | ~2930 | ~2500-3300 (broad) |
| methyltriphenylphosphonium bromide | N/A | ~1435, ~1110 | ~3050 | ~2930 | N/A |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M-Br]⁺ (m/z) |
| 4-Carboxybutyl(triphenyl)phosphonium bromide | C₂₃H₂₄BrO₂P | 443.32 | 363.15 |
| (3-Carboxypropyl)triphenylphosphonium bromide | C₂₂H₂₂BrO₂P | 429.29 | 349.13 |
| (5-Carboxypentyl)triphenylphosphonium bromide | C₂₄H₂₆BrO₂P | 457.35 | 377.17 |
| methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.22 | 277.11 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible spectroscopic data. Below are standard operating procedures for the analysis of phosphonium salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phosphonium salt in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: The data presented was acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as a reference.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger sample quantity (20-50 mg) and a longer acquisition time may be necessary to obtain a high-quality spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of the phosphonium salt into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample until a homogenous mixture is obtained.
-
Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the phosphonium salt (approximately 1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Instrumentation: The analysis should be performed on a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or liquid chromatography. Acquire the spectrum in positive ion mode to observe the phosphonium cation ([M-Br]⁺).
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of phosphonium salts and their application in a key synthetic transformation, the Wittig reaction.
Caption: General workflow for the spectroscopic analysis of phosphonium salts.
References
A Comparative Guide to the ¹H NMR Spectrum of 4-Carboxybutyl(triphenyl)phosphonium bromide
For researchers and professionals in drug development and chemical synthesis, understanding the structural characteristics of reagents is paramount. 4-Carboxybutyl(triphenyl)phosphonium bromide is a key intermediate, notably in the synthesis of prostaglandins and other bioactive molecules.[1][2] This guide provides a detailed analysis of its ¹H NMR spectrum, offering a comparison with related phosphonium salts and outlining the experimental protocol for spectral acquisition.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of 4-Carboxybutyl(triphenyl)phosphonium bromide exhibits characteristic signals corresponding to the triphenylphosphonium moiety and the carboxybutyl chain. A comparison with other alkyltriphenylphosphonium bromides highlights the influence of the alkyl chain length and terminal functional group on the chemical shifts.
| Compound | Solvent | Phenyl Protons (δ, ppm) | α-CH₂ (δ, ppm) | β-CH₂ (δ, ppm) | γ-CH₂ (δ, ppm) | Other Protons (δ, ppm) |
| 4-Carboxybutyl(triphenyl)phosphonium bromide | DMSO-d₆ | 7.79-7.91[3] | 3.67[3] | 1.58-1.71[3] | 1.58-1.71[3] | 2.30 (CH₂COOH), 12.1 (COOH)[3] |
| 4-Carboxybutyl(triphenyl)phosphonium bromide | CDCl₃ | 7.72-7.81[3] | 3.65[3] | 1.73[3] | 1.94[3] | 2.64 (CH₂COOH)[3] |
| Methyltriphenylphosphonium bromide | - | 7.67-7.84 | 3.27 (CH₃) | - | - | - |
| Ethyltriphenylphosphonium bromide | - | - | - | - | - | - |
| Propyltriphenylphosphonium bromide | - | - | - | - | - | - |
Note: Specific chemical shifts and multiplicities for methyl-, ethyl-, and propyltriphenylphosphonium bromide were not fully detailed in the provided search results.
Structural Assignment of ¹H NMR Signals
The following diagram illustrates the structure of 4-Carboxybutyl(triphenyl)phosphonium bromide and the assignment of its characteristic ¹H NMR signals in DMSO-d₆.
Caption: Correlation of ¹H NMR signals with the molecular structure.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for acquiring the ¹H NMR spectrum of 4-Carboxybutyl(triphenyl)phosphonium bromide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Carboxybutyl(triphenyl)phosphonium bromide directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
2. Instrumentation and Data Acquisition:
-
The spectrum should be recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[4]
-
The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.
-
A standard one-pulse sequence is typically used for ¹H NMR acquisition.
-
Key acquisition parameters include:
-
Pulse Width: Calibrated 90° pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: Approximately 15-20 ppm, centered around 5-6 ppm.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio.
-
Phase correct the spectrum manually or using an automated routine.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants to aid in structural elucidation.
This guide provides a foundational understanding of the ¹H NMR characteristics of 4-Carboxybutyl(triphenyl)phosphonium bromide, essential for its identification and quality control in research and development settings. The comparative data and detailed protocol offer a practical resource for scientists working with this important chemical entity.
References
- 1. (4-Carboxybutyl)triphenylphosphonium bromide 98 17814-85-6 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (4-Carboxybutyl)triphenylphosphonium bromide(17814-85-6) 1H NMR spectrum [chemicalbook.com]
- 4. (4-Carboxybutyl)triphenylphosphonium bromide | C23H24BrO2P | CID 161236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of 13C NMR Data for 4-Carboxybutyl(triphenyl)phosphonium bromide and Analogous Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 13C NMR Spectral Data
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 4-Carboxybutyl(triphenyl)phosphonium bromide and other alternative alkyltriphenylphosphonium salts. The data presented is essential for the structural elucidation and quality control of these compounds, which are frequently utilized as Wittig reagents and in the synthesis of various pharmaceutical agents.
Data Summary Table
The following table summarizes the 13C NMR chemical shift data for 4-Carboxybutyl(triphenyl)phosphonium bromide and two alternative phosphonium salts. The data for the primary compound has been estimated from the spectral image available in public databases and should be considered approximate.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
| 4-Carboxybutyl(triphenyl)phosphonium bromide (Estimated) | -COOH | ~177 | CDCl₃ |
| P-C (ipso) | ~118 (d) | CDCl₃ | |
| P-C-C (ortho) | ~134 (d) | CDCl₃ | |
| P-C-C-C (meta) | ~130 (d) | CDCl₃ | |
| P-C-C-C-C (para) | ~135 (d) | CDCl₃ | |
| P-C H₂- | ~23 (d) | CDCl₃ | |
| P-CH₂-C H₂- | ~22 (d) | CDCl₃ | |
| -C H₂-CH₂-COOH | ~30 | CDCl₃ | |
| -CH₂-C H₂-COOH | ~34 | CDCl₃ | |
| Triphenyl(pent-4-en-1-yl)phosphonium bromide | P-C (ipso) | 117.6 (d, J = 68.6 Hz) | CDCl₃ |
| P-C-C (ortho) | 133.6 (d, J = 9.9 Hz) | CDCl₃ | |
| P-C-C-C (meta) | 130.6 (d, J = 7.6 Hz) | CDCl₃ | |
| P-C-C-C-C (para) | 135.1 (d, J = 3.2 Hz) | CDCl₃ | |
| P-C H₂- | 22.2 (d, J = 37.7 Hz) | CDCl₃ | |
| P-CH₂-C H₂- | 21.7 (d, J = 8.3 Hz) | CDCl₃ | |
| -C H₂-CH=CH₂ | 33.8 (d, J = 16.5 Hz) | CDCl₃ | |
| -CH=C H₂ | 118.5 | CDCl₃ | |
| -C H=CH₂ | 136.2 | CDCl₃ | |
| Octadecyltriphenylphosphonium iodide | P-C (ipso) | 118.45 | CDCl₃ |
| P-C-C (ortho/meta) | 130.43, 133.70 | CDCl₃ | |
| P-C-C-C-C (para) | 135.15 | CDCl₃ | |
| P-C H₂- | 31.85 | CDCl₃ | |
| Alkyl Chain CH₂ | 14.00 - 30.24 | CDCl₃ |
Note: 'd' denotes a doublet, arising from coupling with the phosphorus-31 nucleus. The coupling constants (J) are given in Hertz (Hz) where available.
Experimental Protocols
A general methodology for acquiring high-quality 13C NMR spectra for phosphonium salts is outlined below.
1. Sample Preparation:
-
Weigh approximately 10-50 mg of the phosphonium salt and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most phosphonium salts.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (typically ranging from 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is commonly used. For quantitative measurements, a longer delay (5-10 seconds) is necessary.
-
Temperature: Spectra are typically recorded at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction.
Visualizations
The following diagrams illustrate the chemical structures of the compared phosphonium salts.
Caption: Molecular structures of the compared phosphonium salts.
Caption: Standard workflow for obtaining 13C NMR data.
A Comparative Guide to Mass Spectrometry of Wittig Reaction Products
For researchers, scientists, and professionals in drug development, the Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of alkenes. The analysis of its products and the monitoring of the reaction's progress are critical for ensuring purity, optimizing yield, and understanding reaction kinetics. Mass spectrometry (MS) offers a powerful suite of tools for these analytical challenges. This guide provides an objective comparison of common mass spectrometry techniques for the analysis of Wittig reaction products, supported by experimental data and detailed protocols.
At a Glance: Comparing Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing Wittig reaction products largely depends on the specific analytical goal, the nature of the alkene product, and the information required. The primary products of a Wittig reaction are the desired alkene and a stoichiometric amount of triphenylphosphine oxide (TPPO). The main analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), typically with Electrospray Ionization (ESI).
| Feature | GC-MS with Electron Ionization (EI) | LC-MS with Electrospray Ionization (ESI) |
| Principle | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by hard ionization (EI) that induces extensive fragmentation. | Separates compounds based on their polarity and partitioning between a stationary and mobile phase, followed by soft ionization (ESI) that typically produces protonated molecules or adducts with minimal fragmentation. |
| Best Suited For | Analysis of volatile and thermally stable alkene products. Provides structural information through characteristic fragmentation patterns. | Reaction monitoring, analysis of non-volatile or thermally labile products, and identification of ionic intermediates. |
| Sample Preparation | May require derivatization for polar or non-volatile analytes. The sample is dissolved in a volatile solvent. | The sample is dissolved in a solvent compatible with the mobile phase, often a mixture of water and organic solvent. |
| Typical Analytes | Alkenes, triphenylphosphine oxide. | Alkenes, triphenylphosphine oxide, phosphonium ylides, oxaphosphetane intermediates. |
| Fragmentation | Extensive fragmentation, providing a "fingerprint" mass spectrum for library matching.[1] | Minimal fragmentation ("soft ionization"), primarily yielding the molecular ion or protonated molecule. Tandem MS (MS/MS) can be used to induce fragmentation for structural analysis.[2][3][4] |
| Stereoisomer Differentiation | Generally poor, as the mass spectra of cis and trans isomers are often very similar.[5][6] | Not directly possible by MS alone; requires chromatographic separation. |
| Sensitivity | Can achieve low limits of detection, often in the picogram to nanogram range. | High sensitivity, with limits of detection in the nanogram to femtogram range.[7] |
Quantitative Performance Data
The following table summarizes typical quantitative performance metrics for the analysis of stilbene, a common Wittig reaction product, and its derivatives using LC-MS/MS.
| Analyte | Technique | LOD | LOQ | Linearity (R²) | Reference |
| trans-Stilbene Glycoside | LC-MS/MS | 1.0 ng/mL | 1.0 ng/mL | >0.99 | [7] |
| Various Stilbene Derivatives | LC-MS/MS | 0.02-0.04 mg/kg | 0.05-0.13 mg/kg | >0.9999 | [8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of a Wittig Reaction Mixture
This protocol is suitable for the analysis of a volatile alkene product, such as stilbene, and the byproduct triphenylphosphine oxide.
1. Sample Preparation:
-
Quench the Wittig reaction mixture and perform a standard aqueous workup.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Dissolve a small amount of the crude residue in a volatile solvent like hexane or ethyl acetate to a final concentration of approximately 1 mg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
Protocol 2: LC-ESI-MS for Reaction Monitoring and Product Analysis
This protocol is suitable for monitoring the progress of a Wittig reaction and for the analysis of both volatile and non-volatile products.
1. Sample Preparation:
-
During the reaction, withdraw a small aliquot (e.g., 10 µL) and immediately quench it in a larger volume of the initial mobile phase (e.g., 1 mL of 90:10 water:acetonitrile with 0.1% formic acid).
-
For the final product mixture, dissolve a small amount in the mobile phase to a concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.[9]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 4000 V.
-
Scan Mode: Full scan (m/z 100-1000) for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.
Visualization of Analytical Workflows
General Workflow for Wittig Reaction Analysis
The following diagram illustrates the general workflow for the analysis of Wittig reaction products using mass spectrometry.
Decision Tree for Technique Selection
This diagram provides a logical decision-making process for selecting the appropriate mass spectrometry technique.
Fragmentation Patterns
Understanding the fragmentation patterns of the products is crucial for their identification.
-
Alkenes (by EI): The fragmentation of alkenes is often complex. The molecular ion peak is usually visible. Fragmentation is driven by the formation of stable carbocations, often through allylic cleavage.[10] As mentioned, the mass spectra of E and Z isomers are typically very similar.[5][6]
-
Triphenylphosphine Oxide (TPPO) (by EI): The mass spectrum of TPPO is characterized by a prominent molecular ion peak at m/z 278.
-
Stilbene Derivatives (by ESI-MS/MS): In the absence of extensive fragmentation in the primary ESI-MS spectrum, tandem mass spectrometry (MS/MS) is used. For stilbene derivatives, common fragmentation pathways involve the loss of phenol or resorcinol moieties.[2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docbrown.info [docbrown.info]
- 6. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to Phosphonium Salts in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of prostaglandins, a class of biologically active lipid compounds, is a cornerstone of pharmaceutical research and development. A critical step in many total syntheses of these molecules is the construction of their characteristic side chains, often accomplished via the Wittig reaction or its variants. The choice of the phosphonium salt, the precursor to the reactive ylide, significantly impacts the efficiency, stereoselectivity, and overall success of this transformation. This guide provides a comparative analysis of various phosphonium salts and related phosphonates used in the synthesis of prostaglandins, supported by experimental data and detailed protocols.
Performance Comparison of Phosphonium Salts and Phosphonates
The selection of the appropriate phosphorus-based reagent is crucial for achieving the desired stereochemistry and yield in prostaglandin synthesis. Non-stabilized ylides, derived from simple alkyltriphenylphosphonium salts, typically favor the formation of Z-alkenes, which is often the desired configuration for the α-chain of many prostaglandins. In contrast, stabilized ylides and phosphonate esters used in the Horner-Wadsworth-Emmons (HWE) reaction generally yield E-alkenes, the required geometry for the ω-chain.
| Reagent Type | Phosphonium/Phosphonate Salt | Target Prostaglandin Chain | Typical Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Wittig Reagent (Non-stabilized ylide) | (4-Carboxybutyl)triphenylphosphonium bromide | α-chain | KHMDS, NaH, Potassium tert-butoxide | THF, DME | 0 to RT | ~82% (for PGF2α) | Favors Z-alkene formation, crucial for the natural configuration of the α-chain.[1] |
| Wittig Reagent (Non-stabilized ylide) | (3-Carboxypropyl)triphenylphosphonium bromide | α-chain (for Latanoprost) | Potassium tert-butoxide | THF | 5 | Good | Used in the synthesis of Latanoprost, demonstrating versatility for different prostaglandin analogs.[1] |
| Horner-Wadsworth-Emmons Reagent | Dimethyl (2-oxoheptyl)phosphonate | ω-chain | NaH | DME | RT | High | Provides excellent E-selectivity for the ω-chain double bond. The resulting phosphate byproduct is water-soluble, simplifying purification. |
| Horner-Wadsworth-Emmons Reagent | Still-Gennari Phosphonate (e.g., bis(2,2,2-trifluoroethyl) phosphonate) | ω-chain | KHMDS, 18-crown-6 | THF | -78 | High | A modification of the HWE reaction that allows for the formation of Z-alkenes with high selectivity, useful for specific prostaglandin analogs. |
Experimental Protocols
The following are detailed methodologies for key experiments in prostaglandin synthesis involving phosphonium salts.
Protocol 1: Preparation of the α-Chain via Wittig Reaction (Prostaglandin F2α Synthesis)
This protocol describes the formation of the α-chain using (4-carboxybutyl)triphenylphosphonium bromide.
1. Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (2.0 eq) as a solution in THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the solution should turn a characteristic deep orange or red color, indicating the formation of the phosphorus ylide.
2. Wittig Reaction:
-
In a separate flask, dissolve the Corey lactone-derived hemiacetal (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of the hemiacetal to the ylide solution via a cannula.
-
Allow the reaction to stir at room temperature overnight.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of 4-5 with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired prostaglandin.[1]
Protocol 2: Preparation of the ω-Chain via Horner-Wadsworth-Emmons Reaction
This protocol details the introduction of the ω-chain with high E-selectivity.
1. Phosphonate Anion Generation:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethoxyethane (DME) at 0 °C, add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 eq) in DME dropwise.
-
Stir the mixture at room temperature for 1 hour.
2. HWE Reaction:
-
Cool the solution of the phosphonate anion to 0 °C.
-
Add a solution of the prostaglandin aldehyde precursor (1.0 eq) in DME dropwise.
-
Allow the reaction to stir at room temperature for 3-4 hours or until completion as monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
After filtration and concentration, the crude product is purified by column chromatography. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble and can be largely removed during the aqueous work-up.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages in prostaglandin synthesis where phosphonium salts and their derivatives are employed.
References
A Comparative Guide to Validating the Purity of Synthesized 4-Carboxybutyl(triphenyl)phosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 4-Carboxybutyl(triphenyl)phosphonium bromide. Detailed experimental protocols, data presentation tables, and workflow visualizations are included to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction
4-Carboxybutyl(triphenyl)phosphonium bromide is a crucial reagent in various organic syntheses, including the Wittig reaction for the formation of carbon-carbon double bonds. Its purity is paramount to ensure high yields and predictable outcomes in subsequent reactions. The primary synthesis route involves the reaction of 5-bromovaleric acid with triphenylphosphine. Potential impurities in the final product typically include unreacted starting materials (5-bromovaleric acid and triphenylphosphine) and a common byproduct, triphenylphosphine oxide, which forms from the oxidation of triphenylphosphine.
This guide explores several analytical techniques for the comprehensive purity assessment of 4-Carboxybutyl(triphenyl)phosphonium bromide, detailing their principles, experimental procedures, and comparative advantages.
Purity Validation Workflow
The overall workflow for validating the purity of synthesized 4-Carboxybutyl(triphenyl)phosphonium bromide can be visualized as a multi-step process, starting from the synthesized product and leading to a comprehensive purity report.
Caption: Workflow for the purity validation of 4-Carboxybutyl(triphenyl)phosphonium bromide.
Comparison of Analytical Methods
The following table summarizes the key characteristics of the recommended analytical methods for purity validation.
| Analytical Method | Principle | Information Provided | Key Advantages | Limitations | Typical Analysis Time | Required Equipment |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection and quantification of impurities (triphenylphosphine, triphenylphosphine oxide, 5-bromovaleric acid). | High sensitivity and resolution for separating complex mixtures. Well-established and robust. | Requires reference standards for impurity identification and quantification. Method development can be time-consuming. | 30-60 minutes per sample | HPLC system with UV detector, analytical column. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Absolute purity determination without a specific reference standard of the analyte. Structural confirmation. | Highly accurate and precise. Provides structural information. Can be a primary ratio method. | Lower sensitivity compared to HPLC for trace impurities. Requires a certified internal standard. | 15-30 minutes per sample | NMR spectrometer. |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation based on their mass-to-charge ratio. | Molecular weight confirmation of the main compound and identification of impurities. | High sensitivity and specificity. Provides structural information through fragmentation patterns. | Quantitative analysis can be complex. Matrix effects can influence ionization. | 5-15 minutes per sample | Mass spectrometer (often coupled with LC). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. Confirmation of the desired chemical structure. | Fast and non-destructive. Provides a unique molecular "fingerprint". | Not suitable for quantification of impurities. Provides limited information on the overall purity. | <5 minutes per sample | FTIR spectrometer. |
| Potentiometric Titration | Measurement of the potential difference between two electrodes as a function of added titrant volume. | Assay of the phosphonium salt content (purity). | High precision and accuracy for assay determination. Cost-effective. | Not suitable for impurity profiling. Can be affected by acidic or basic impurities. | 15-30 minutes per sample | Potentiometric titrator with a suitable electrode. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the simultaneous quantification of 4-Carboxybutyl(triphenyl)phosphonium bromide and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Reference standards for 4-Carboxybutyl(triphenyl)phosphonium bromide, triphenylphosphine, triphenylphosphine oxide, and 5-bromovaleric acid.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of the main compound and each impurity in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a mixed standard solution containing all components at known concentrations.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized product and dissolve it in a known volume of the mobile phase diluent to achieve a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm and 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Identify the peaks corresponding to the main compound and impurities by comparing their retention times with those of the reference standards.
-
Calculate the purity and the amount of each impurity using the peak areas from the sample and standard chromatograms.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an accurate determination of the absolute purity of the synthesized compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The choice of internal standard should be based on its solubility in the chosen solvent and the absence of signal overlap with the analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized product and a similar, accurately known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H-NMR Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
³¹P-NMR Acquisition (for impurity analysis):
-
Pulse Program: Proton-decoupled single pulse experiment.
-
Relaxation Delay (d1): As determined for ¹H-NMR.
-
Reference: 85% H₃PO₄ as an external standard.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
-
In the ³¹P-NMR spectrum, the signal for the phosphonium salt will be distinct from that of triphenylphosphine oxide, allowing for their relative quantification.
-
Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the desired product and identifying unknown impurities.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized product (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
LC-MS Conditions:
-
Use similar HPLC conditions as described in the HPLC-UV section.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for phosphonium salts.
-
Mass Range: Scan a range appropriate for the expected molecular weights of the product and impurities (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the [M]⁺ ion of 4-Carboxybutyl(triphenyl)phosphonium (C₂₃H₂₄O₂P⁺), which is approximately 363.15.
-
Analyze the mass spectra of any impurity peaks to propose their structures based on their m/z values and fragmentation patterns.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used for the rapid confirmation of the presence of key functional groups.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Procedure:
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands:
-
~3000-2850 cm⁻¹ (C-H stretching of alkyl chain)
-
~1700 cm⁻¹ (C=O stretching of the carboxylic acid)
-
~3000-2500 cm⁻¹ (O-H stretching of the carboxylic acid, broad)
-
~1600, 1480, 1440 cm⁻¹ (C=C stretching of the phenyl groups)
-
~1100 cm⁻¹ (P-C stretching)
-
-
Potentiometric Titration
This method provides a highly accurate assay of the phosphonium salt content.
Instrumentation:
-
Potentiometric titrator
-
Silver/Silver Chloride (Ag/AgCl) reference electrode and a suitable indicator electrode (e.g., a silver electrode for argentometric titration).
Reagents:
-
Standardized solution of a suitable titrant (e.g., 0.1 M Silver Nitrate for bromide titration).
-
Appropriate solvent (e.g., a mixture of ethanol and water).
Procedure:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the synthesized product to give a clear endpoint (e.g., 150-200 mg) and dissolve it in a suitable solvent.
-
-
Titration:
-
Titrate the sample solution with the standardized titrant.
-
The titrator will record the potential difference as a function of the titrant volume.
-
-
Data Analysis:
-
The endpoint is determined from the inflection point of the titration curve (or the maximum of the first derivative).
-
Calculate the purity of the sample based on the volume of titrant consumed, its concentration, and the weight of the sample.
-
Logical Relationship of Purity Validation Steps
The selection and sequence of these analytical methods often follow a logical progression, from initial qualitative checks to rigorous quantitative assessments.
Caption: Logical flow for the comprehensive purity assessment of the synthesized product.
A Comparative Guide to Modern Olefination Methods Beyond the Wittig Reaction
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical transformation in the construction of complex molecular architectures. While the Nobel Prize-winning Wittig reaction has long been a cornerstone of olefination chemistry, a number of powerful alternatives have been developed, each offering unique advantages in terms of stereoselectivity, substrate scope, and operational simplicity. This guide provides an objective comparison of the leading modern olefination methods, with a focus on the Horner-Wadsworth-Emmons (HWE) reaction, the Julia olefination and its variants, the Peterson olefination, and the Tebbe/Petasis olefination.
At a Glance: Key Olefination Strategies
| Reaction | Reagent Type | Primary Product | Key Advantages |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion | (E)-Alkenes (typically) | Water-soluble byproduct, higher nucleophilicity of reagent, excellent E-selectivity.[1] |
| Still-Gennari (HWE Mod.) | Electron-withdrawing phosphonate | (Z)-Alkenes | High Z-selectivity under kinetic control.[2][3] |
| Julia-Kocienski Olefination | Heteroaryl sulfone | (E)-Alkenes | High E-selectivity, operational simplicity (one-pot).[4][5] |
| Peterson Olefination | α-Silyl carbanion | (E)- or (Z)-Alkenes | Diastereomeric intermediates can be separated to yield pure E- or Z-alkenes upon acidic or basic workup, respectively.[6][7] |
| Tebbe/Petasis Olefination | Titanium carbene | Terminal Alkenes/Enol Ethers | Broad substrate scope including esters, lactones, and amides; mild conditions.[8][9] |
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for successful reactions with a broader range of aldehydes and even ketones.[1] A significant practical advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which is easily removed by aqueous extraction, simplifying product purification.[1]
The reaction typically shows excellent selectivity for the thermodynamically more stable (E)-alkene.[1] This is attributed to the reversibility of the initial addition of the phosphonate carbanion to the carbonyl, which allows for equilibration to the more stable anti-oxaphosphetane intermediate that leads to the E-product.
Still-Gennari Modification for (Z)-Alkene Synthesis
To overcome the inherent E-selectivity of the HWE reaction, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in conjunction with strong, non-coordinating bases (e.g., KHMDS) and a crown ether at low temperatures.[2][3] These conditions favor kinetic control, where the initial addition is irreversible and proceeds through a transition state that leads preferentially to the (Z)-alkene.[2]
Comparative Performance Data
Table 1: Olefination of Benzaldehyde
| Method | Reagent | Base/Conditions | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| Standard HWE | Triethyl phosphonoacetate | NaH | THF | 25 | >95 | >95:5 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | 94 | 2:98[10] |
| Ando | Ethyl bis(o-tolyl)phosphonoacetate | KHMDS | Toluene | -78 | 91 | <1:99 |
Table 2: Olefination of Aliphatic Aldehydes (Octanal)
| Method | Reagent | Base/Conditions | Solvent | Temp (°C) | Yield (%) | Z/E Ratio |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | 85 | 95:5 |
| Modified Still-Gennari | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (CF3)2CHONa | THF | -78 | 83 | 88:12[2] |
Reaction Mechanism and Workflow
Experimental Protocols
Protocol 1: Standard HWE for (E)-Alkene Synthesis
-
Preparation of Ylide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes and decant. Add anhydrous tetrahydrofuran (THF) to create a suspension and cool to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Olefination: Cool the resulting ylide solution to 0 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in THF and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF dropwise and stir for 30 minutes at -78 °C.
-
Olefination: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Julia Olefination
The classical Julia-Lythgoe olefination involves the reaction of a phenyl sulfone anion with a carbonyl compound, followed by functionalization of the resulting alcohol and reductive elimination (often with sodium amalgam) to produce the alkene.[5] This multi-step process is known for producing (E)-alkenes with high selectivity.[4]
Julia-Kocienski Modification
A significant advancement is the Julia-Kocienski olefination, a one-pot modification that utilizes heteroaryl sulfones, most commonly 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[5] The reaction proceeds via a Smiles rearrangement and subsequent stereospecific elimination, providing excellent (E)-selectivity.[4] This modification avoids the use of toxic reducing agents like sodium amalgam and simplifies the overall procedure.[5]
Comparative Performance Data
Table 3: Julia-Kocienski Olefination of Various Aldehydes
| Aldehyde | Sulfone Partner | Base | Solvent | Yield (%) | E/Z Ratio |
| Cyclohexanecarboxaldehyde | PT-sulfone | KHMDS | DME | 71 | >98:2 |
| Benzaldehyde | PT-sulfone | NaHMDS | THF | 85 | >95:5 |
| 4-Methoxybenzaldehyde | PT-sulfone | KHMDS | DME | 90 | >98:2 |
| 3-Phenylpropanal | PT-sulfone | KHMDS | DME | 82 | >98:2 |
Reaction Mechanism and Workflow
Experimental Protocol
Protocol 3: Julia-Kocienski Olefination
-
Reagent Preparation: To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere, cool the solution to -60 °C.
-
Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise via cannula over 10 minutes.
-
Stir the resulting solution for approximately 1 hour at -60 °C.
-
Olefination: Add the aldehyde (1.5 eq) dropwise.
-
Stir the mixture at -60 °C for 1 hour.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.
-
Add water to quench the reaction and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether and wash with water.
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the alkene.[2]
Peterson Olefination
The Peterson olefination is the silicon analog of the Wittig reaction and involves the reaction of an α-silyl carbanion with a ketone or aldehyde.[6] A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can often be isolated.[6] This intermediate allows for exceptional stereochemical control, as its subsequent elimination can be directed to form either the (E)- or (Z)-alkene.[7]
-
Basic conditions (e.g., KH, NaH) promote a syn-elimination.
-
Acidic conditions (e.g., H₂SO₄, Lewis acids) promote an anti-elimination.
By separating the diastereomeric β-hydroxysilane intermediates and subjecting them to the appropriate elimination conditions, one can selectively synthesize either alkene isomer.[7][11]
Comparative Performance Data
Table 4: Stereoselective Elimination of a Diastereomerically Pure β-Hydroxysilane
| Diastereomer | Elimination Conditions | Product | Yield (%) | E/Z Ratio |
| erythro | KH (base) | (Z)-alkene | 90 | >98:2 |
| erythro | BF₃·OEt₂ (acid) | (E)-alkene | 88 | 5:95 |
| threo | KH (base) | (E)-alkene | 89 | 3:97 |
| threo | H₂SO₄ (acid) | (Z)-alkene | 85 | >98:2 |
Reaction Mechanism and Workflow
Experimental Protocol
Protocol 4: Peterson Olefination (Acidic Elimination Example)
-
Addition: To a solution of the ketone (1.0 eq) in diethyl ether under argon at 25 °C, add (trimethylsilyl)methyllithium (4.0 eq) and stir the mixture for 30 minutes to form the β-hydroxysilane.
-
Elimination: Add methanol followed by p-toluenesulfonic acid (10.0 eq) and stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to afford the olefin.[11] (Note: For basic elimination, the isolated β-hydroxysilane would be treated with a base like potassium hydride in THF.)
Tebbe and Petasis Olefination
The Tebbe and Petasis reagents are titanium-based carbenoids that are particularly effective for the methylenation (the conversion of a C=O group to a C=CH₂) of a wide variety of carbonyl compounds. A key advantage of these reagents is their ability to olefinate esters, lactones, and amides, substrates that are typically unreactive in Wittig or HWE reactions.[8] The driving force for the reaction is the formation of a highly stable titanium-oxygen bond.
The Petasis reagent (dimethyltitanocene) is generally considered more stable and easier to handle than the Tebbe reagent, which is pyrophoric.[8] Furthermore, homologs of the Petasis reagent can be prepared, allowing for the introduction of other alkylidene groups.[8]
Comparative Performance Data
Table 5: Olefination of Esters and Amides
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
| Methyl benzoate (Ester) | Petasis Reagent | Toluene | 60 | 88 |
| Ethyl caproate (Ester) | Petasis Reagent | THF | 65 | 92 |
| γ-Butyrolactone (Lactone) | Petasis Reagent | Toluene | 80 | 85 |
| N,N-Dimethylbenzamide (Amide) | Petasis Reagent | Toluene | 60 | 95 |
| N-Boc-proline methyl ester (Ester) | Tebbe Reagent | Toluene | 25 | 89 |
Reaction Mechanism and Workflow
Experimental Protocol
Protocol 5: Petasis Olefination of an Ester
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the ester (1.0 eq) in anhydrous toluene.
-
Add the Petasis reagent (Cp₂TiMe₂) (2.0 eq).
-
Seal the reaction vessel and heat the mixture to 60-80 °C for 1-3 hours.
-
Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of celite to remove titanium salts, washing with diethyl ether or ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of an olefination method is a critical decision in synthetic planning. While the Wittig reaction remains a valuable tool, the alternatives presented here offer a suite of powerful options for overcoming common challenges. The Horner-Wadsworth-Emmons reaction provides a reliable and easily purified route to (E)-alkenes, with the Still-Gennari modification offering a robust solution for the synthesis of (Z)-alkenes. The Julia-Kocienski olefination stands out for its operational simplicity and high (E)-selectivity in a one-pot procedure. For ultimate stereochemical control, the Peterson olefination is unparalleled, allowing access to either the (E)- or (Z)-isomer from a common intermediate. Finally, when faced with less reactive carbonyls such as esters and amides, the Tebbe and Petasis reagents provide a mild and effective solution. By understanding the distinct advantages and mechanistic nuances of each method, researchers can select the optimal strategy to efficiently and selectively construct the desired olefinic bond.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Julia olefination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Peterson olefination - Wikipedia [en.wikipedia.org]
- 8. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistnotes.com [chemistnotes.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Carboxybutyl(triphenyl)phosphonium bromide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-Carboxybutyl(triphenyl)phosphonium bromide (CAS No. 17814-85-6), a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for personnel safety and environmental protection.
Compound Identification and Hazards
4-Carboxybutyl(triphenyl)phosphonium bromide is a phosphonium salt commonly used in organic synthesis. While its toxicological properties have not been fully investigated, it is known to cause skin, eye, and respiratory irritation[1][2]. As a brominated organic compound, it is classified as hazardous waste and requires specialized disposal procedures[3][4].
Quantitative Data Summary
The following table summarizes key information regarding the disposal and handling of 4-Carboxybutyl(triphenyl)phosphonium bromide:
| Parameter | Value/Information | Source |
| Chemical Name | (4-Carboxybutyl)triphenylphosphonium bromide | [2][5] |
| CAS Number | 17814-85-6 | [2][6] |
| Molecular Formula | C23H24BrO2P | [6] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Toxic if swallowed (H301) | [1][2][7] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves, dust mask (N95) | [6][8] |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [1] |
| Recommended Disposal Technology | Burn in a chemical incinerator equipped with an afterburner and scrubber. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [9] |
| Spill Cleanup | Sweep up, avoid creating dust, and place in a suitable, closed container for disposal. | [1][2][5] |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of 4-Carboxybutyl(triphenyl)phosphonium bromide is to engage a licensed professional waste disposal company[1]. Do not attempt to dispose of this chemical down the drain or as regular solid waste[1][3].
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure 4-Carboxybutyl(triphenyl)phosphonium bromide waste in a clearly labeled, sealed, and chemically resistant container. Label the container as "Hazardous Waste" and specify "Halogenated Organic Waste"[3].
-
Contaminated Materials: Any items such as gloves, filter paper, or silica gel that are contaminated with the compound must be collected in a designated solid hazardous waste container[3].
-
Aqueous Waste: Any solutions containing this compound should be treated as hazardous aqueous waste and collected in a separate, appropriately labeled container[3].
2. Storage Pending Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents[5][9].
-
Ensure containers are tightly closed to prevent the release of dust or vapors[5].
3. Professional Disposal:
-
Arrange for pickup by a licensed hazardous waste disposal service. Provide them with the Safety Data Sheet (SDS) for 4-Carboxybutyl(triphenyl)phosphonium bromide.
-
The recommended method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the combustion byproducts, which may include carbon oxides, phosphorus oxides, and hydrogen bromide[1][5].
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper handling and disposal of 4-Carboxybutyl(triphenyl)phosphonium bromide waste.
Caption: Logical workflow for the safe disposal of 4-Carboxybutyl(triphenyl)phosphonium bromide.
Note on Chemical Neutralization
While some brominated compounds can be neutralized with reducing agents like sodium bisulfite or sodium thiosulfate, no specific, validated protocol for 4-Carboxybutyl(triphenyl)phosphonium bromide is readily available[4]. Attempting to neutralize this compound without a validated procedure can be dangerous. Therefore, the recommended and safest course of action is to entrust its disposal to a professional and licensed waste management company.
References
- 1. capotchem.cn [capotchem.cn]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. (4-Carboxybutyl)triphenylphosphonium bromide(17814-85-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. (4-羧丁基)三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Carboxybutyl(triphenyl)phosphonium;bromide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 4-Carboxybutyl(triphenyl)phosphonium bromide, including operational and disposal plans.
Chemical Identifier:
| Chemical Name | 4-Carboxybutyl(triphenyl)phosphonium bromide |
| CAS Number | 17814-85-6 |
| Molecular Formula | C23H24BrO2P |
| Molecular Weight | 443.32 g/mol |
| Appearance | Off-white powder/solid |
| Melting Point | 205-207 °C |
Hazard Identification and Personal Protective Equipment (PPE)
This substance is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] One supplier also indicates it is toxic if swallowed. Adherence to strict safety protocols is mandatory.
Summary of Required Personal Protective Equipment:
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US)[3] |
| Skin Protection | Impervious protective gloves and clothing to prevent skin exposure | Suitable glove materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc.[1] Always inspect gloves for degradation before use. |
| Respiratory Protection | A dust mask or particle respirator is necessary when engineering controls are insufficient to prevent exposure to dust. | Use type N95 (US) or type P1 (EU EN 143) for nuisance exposures.[2] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Operational Handling Protocol
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Utilize a fume hood or other appropriate exhaust ventilation where dust may be formed.[2]
-
An eyewash unit should be readily accessible.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of wear or damage.[2]
-
Dispensing:
-
During Use:
-
Post-Handling:
Emergency Procedures
| Situation | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[3] |
| Skin Contact | Flush skin and hair with running water and soap if available.[1] Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[3] |
| Inhalation | Remove the person from the contaminated area to fresh air. If symptoms occur, seek medical attention.[1][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting. Seek immediate medical attention. |
| Spills | For minor spills, clean up immediately, avoiding dust generation. Wear impervious gloves and safety glasses.[1] Use a vacuum with an explosion-proof design for cleanup.[1] For major spills, clear the area, move upwind, and alert the fire brigade.[1] |
Disposal Plan
Dispose of 4-Carboxybutyl(triphenyl)phosphonium bromide and its contaminated packaging as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste material in a clean, dry, sealable, and properly labeled container.[1]
-
Do not mix with other waste streams unless compatible.
-
-
Waste Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of 4-Carboxybutyl(triphenyl)phosphonium bromide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
